molecular formula C8H6N2OS B7724542 5-phenyl-1,3,4-oxadiazole-2-thiol

5-phenyl-1,3,4-oxadiazole-2-thiol

Cat. No.: B7724542
M. Wt: 178.21 g/mol
InChI Key: FOHWXVBZGSVUGO-UHFFFAOYSA-N
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Description

5-phenyl-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWXVBZGSVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-phenyl-1,3,4-oxadiazole-2-thiol chemical structure and properties

[1]

Executive Summary

This compound (CAS: 3004-42-0) represents a privileged scaffold in heterocyclic chemistry, distinguished by its ability to exist in a dynamic thiol-thione equilibrium. This duality drives its versatility as both a pharmacophore in medicinal chemistry—exhibiting potent antimicrobial and acetylcholinesterase (AChE) inhibitory activities—and a functional inhibitor in materials science, specifically for corrosion mitigation. This guide synthesizes the physicochemical profile, synthetic pathways, and mechanistic applications of this compound, providing a rigorous foundation for experimental design.

Chemical Identity & Structural Dynamics[2][3][4]

The core reactivity of this molecule is governed by the 1,3,4-oxadiazole ring system, which acts as a bioisostere for carboxylic acids, esters, and carboxamides. Its defining feature is the tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 5-phenyl-1,3,4-oxadiazole-2(3H)-thione; 2-mercapto-5-phenyl-1,3,4-oxadiazole
CAS Number 3004-42-0
Molecular Formula C₈H₆N₂OS
Molecular Weight 178.21 g/mol
SMILES C1=CC=C(C=C1)C2=NNC(=S)O2
Tautomeric Equilibrium

While often referred to as a "thiol," X-ray crystallographic data and solution-phase NMR studies indicate that the thione form predominates in the solid state and in polar solvents. However, chemical reactivity (e.g., S-alkylation) often proceeds via the thiol tautomer, necessitating a base to shift the equilibrium.

Tautomerismcluster_0Equilibrium DynamicsThioneThione Form(Major Tautomer)N-H / C=SThiolThiol Form(Reactive Intermediate)N=C / S-HThione->Thiol  H+ Transfer  ReactionS-Alkylation(Thioether Formation)Thiol->Reaction  + R-X / Base  

Figure 1: The thiol-thione tautomeric equilibrium. The thione form is thermodynamically favored, but the thiol form drives nucleophilic substitution reactions.

Physicochemical Profiling

Understanding the solubility and stability profile is critical for assay development.

ParameterValue / CharacteristicContext
Appearance Yellow crystalline solidVisual inspection for purity.
Melting Point 219–222 °CHigh thermal stability; suitable for high-temp reactions.
Solubility (High) DMSO, DMF, PyridinePreferred solvents for NMR and stock solutions.
Solubility (Mod.) Ethanol, MethanolSoluble when hot; used for recrystallization.
Solubility (Low) Water, Hexane, EtherPoor aqueous solubility limits direct biological use without formulation.
Acidity (pKa) ~6.0–7.0 (Thiol group)Deprotonates in mild base (K₂CO₃) to form the thiolate anion.

Synthesis & Manufacturing

The most robust synthetic route involves the cyclization of benzohydrazide with carbon disulfide (

Synthetic Pathway Mechanism

SynthesisBenzoBenzohydrazideSaltPotassium Dithiocarbazate(Intermediate Salt)Benzo->Salt Nucleophilic Attack CS2Carbon Disulfide (CS2)CS2->Salt Nucleophilic Attack KOHKOH / EtOHKOH->Salt Nucleophilic Attack CyclizationIntramolecular Cyclization(- H2S)Salt->Cyclization Reflux ProductThis compoundCyclization->Product Acidification (HCl)

Figure 2: Synthesis of the core oxadiazole scaffold via the dithiocarbazate intermediate.

Experimental Protocol: Synthesis from Benzohydrazide

Objective: Synthesis of this compound.

  • Reagent Prep: Dissolve benzohydrazide (0.01 mol) in absolute ethanol (50 mL) containing KOH (0.015 mol) .

  • Addition: Add carbon disulfide (CS₂, 0.02 mol) dropwise to the solution at room temperature.

  • Reflux: Heat the mixture to reflux for 6–8 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). Evolution of

    
     gas (rotten egg smell) indicates cyclization is proceeding.
    
  • Workup: Concentrate the solvent to half volume under reduced pressure. Dilute with ice-cold water (100 mL).

  • Acidification: Acidify the solution with 10% HCl to pH 2–3. The product will precipitate as a yellow solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield yellow needles.

    • Yield Expectations: 75–85%.

    • Validation: IR peak at ~2560 cm⁻¹ (S-H) and ~1600 cm⁻¹ (C=N).[1]

Applications & Mechanisms

Biological Activity: Antimicrobial & AChE Inhibition

The 1,3,4-oxadiazole moiety is a pharmacophore that disrupts bacterial cell membranes and inhibits enzymes via hydrogen bonding and


  • Antibacterial Mechanism: The lipophilic phenyl ring facilitates penetration of the bacterial cell wall, while the thiol/thione group interacts with cytoplasmic membrane proteins, disrupting permeability.

  • Alzheimer's Research (AChE Inhibition): Derivatives of this compound act as acetylcholinesterase (AChE) inhibitors.[2][3][4] Molecular docking studies suggest the oxadiazole ring binds to the Peripheral Anionic Site (PAS) of AChE, preventing acetylcholine breakdown.

Materials Science: Corrosion Inhibition

This compound is a highly effective mixed-type corrosion inhibitor for mild steel in acidic media (e.g., 1M HCl).

  • Adsorption Isotherm: Follows the Langmuir adsorption isotherm , indicating monolayer formation.

  • Mechanism: Chemisorption occurs via the donation of lone pair electrons from Sulfur, Oxygen, and Nitrogen atoms to the empty d-orbitals of iron (Fe) on the steel surface.

CorrosionInhibitorOxadiazole Molecule(Donor)SurfaceMild Steel Surface(Fe d-orbitals)Inhibitor->Surface Chemisorption(N/S/O Lone Pairs) Inhibitor->Surface Pi-ElectronInteraction FilmProtective Film(Barrier)Surface->Film Monolayer Formation

Figure 3: Mechanism of corrosion inhibition on mild steel surfaces.

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.[6][7]

Protocol: Always handle in a fume hood, especially during synthesis (CS₂ is toxic and flammable; H₂S byproduct is toxic). Wear nitrile gloves and safety goggles.

References

  • PubChem. this compound (CID 735254). National Library of Medicine. Link

  • Hasan, A., et al. (2011).[1] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Link

  • Kalia, V., et al. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol... on Mild Steel in 1.0 M HCl Solution. Asian Journal of Chemistry. Link

  • Sigma-Aldrich. this compound Product Specification.Link

  • Bhutani, R., et al. (2018). Anti-cancer and antimicrobial activity, in-silico ADME and docking studies of 1,3,4-oxadiazole derivatives. Pesticide Biochemistry and Physiology. Link

The Predominance of the Thione Tautomer: An In-depth Technical Guide to the Tautomerism of 5-phenyl-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric state of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological activity. For heterocyclic compounds bearing a thiol substituent, the equilibrium between the thiol and thione forms is of paramount importance in fields such as medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the tautomerism of 5-phenyl-1,3,4-oxadiazole-2-thiol, a key scaffold in numerous pharmacologically active agents. Through a synthesis of crystallographic, spectroscopic, and computational evidence, we unequivocally demonstrate the overwhelming predominance of the thione tautomer, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione, in both the solid state and in solution. This guide will delve into the underlying principles governing this equilibrium and detail the experimental and theoretical methodologies employed for its characterization, offering valuable insights for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many organic molecules.[1] In the realm of heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and consequential. The specific tautomeric form adopted by a molecule can profoundly influence its hydrogen bonding capabilities, lipophilicity, metabolic stability, and importantly, its interaction with biological targets. For drug development professionals, a thorough understanding of the tautomeric preferences of a lead compound is therefore not an academic exercise, but a fundamental prerequisite for successful optimization.

This guide focuses on the thiol-thione tautomerism of this compound. The 1,3,4-oxadiazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a substituent at the 2-position that can exist in multiple tautomeric forms, such as the thiol/thione moiety, adds a layer of complexity that must be thoroughly understood to rationally design next-generation therapeutics. Herein, we present a multi-faceted approach to elucidate the tautomeric landscape of this important heterocyclic scaffold.

The Thiol-Thione Equilibrium of this compound

The central question addressed in this guide is the position of the equilibrium between the thiol ( A ) and thione ( B ) forms of this compound.

Caption: Tautomeric equilibrium between the thiol and thione forms.

A comprehensive evaluation of the available data, detailed in the subsequent sections, overwhelmingly indicates that the equilibrium lies far to the right, favoring the thione tautomer ( B ).

Experimental Evidence for the Predominance of the Thione Form

X-ray Crystallography: A Definitive Snapshot in the Solid State

Single-crystal X-ray diffraction provides an unambiguous determination of molecular structure in the solid state. The crystal structure of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione has been resolved, and it definitively confirms the presence of the thione tautomer. Key structural features include a C=S double bond and a proton located on the adjacent ring nitrogen atom (N3). The absence of an S-H bond and the observed bond lengths within the heterocyclic ring are consistent with the thione formulation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, DMF).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Spectroscopic Characterization: Probing the Tautomeric State in Solution

While X-ray crystallography provides invaluable solid-state information, spectroscopic techniques are essential for determining the tautomeric preference in solution, which is more relevant to biological systems.

IR spectroscopy is a powerful tool for identifying functional groups. The thiol-thione tautomers are expected to exhibit distinct IR absorption bands.

  • Thiol Form: A characteristic S-H stretching vibration is expected in the region of 2500-2600 cm⁻¹.

  • Thione Form: The presence of a C=S double bond gives rise to a stretching vibration, typically in the range of 1050-1250 cm⁻¹. Additionally, an N-H stretching band is expected around 3100-3300 cm⁻¹.

In the recorded IR spectrum of this compound, the absence of a significant S-H stretching band and the presence of characteristic N-H and C=S stretching vibrations provide strong evidence for the predominance of the thione form in the solid state (as a KBr pellet) and in non-polar solvents.[1][2]

¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of atomic nuclei and can readily distinguish between the thiol and thione tautomers.

  • ¹H NMR: The thiol tautomer would exhibit a characteristic S-H proton signal, typically a broad singlet. In contrast, the thione tautomer will show an N-H proton signal, also usually a broad singlet, but at a different chemical shift. In deuterated dimethyl sulfoxide (DMSO-d₆), this compound displays a broad singlet at approximately 14.5 ppm, which is characteristic of an N-H proton, further supporting the thione structure.[2]

  • ¹³C NMR: The carbon atom attached to the sulfur will have a significantly different chemical shift depending on whether it is part of a C-S single bond (thiol) or a C=S double bond (thione). The ¹³C NMR spectrum of this compound in DMSO-d₆ shows a signal for the C=S carbon at approximately 178 ppm, which is in the expected range for a thione.[2]

Table 1: Summary of Spectroscopic Data for 5-phenyl-1,3,4-oxadiazole-2(3H)-thione

Spectroscopic TechniqueKey ObservationInterpretation
IR (KBr) Absence of S-H stretch (~2550 cm⁻¹); Presence of N-H stretch (~3100 cm⁻¹) and C=S stretch (~1200 cm⁻¹)Predominance of the thione form
¹H NMR (DMSO-d₆) Broad singlet at ~14.5 ppmPresence of an N-H proton, consistent with the thione form
¹³C NMR (DMSO-d₆) Signal at ~178 ppmChemical shift characteristic of a C=S carbon
Influence of Solvents and pH

The tautomeric equilibrium can be influenced by the surrounding environment.

  • Solvent Polarity: Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In the case of the thiol-thione equilibrium, the thione form is generally more polar than the thiol form. Experimental studies on related heterocyclic thiones have shown that the population of the thione tautomer increases with increasing solvent polarity.[4] For this compound, the thione form is observed to be predominant even in less polar solvents, indicating its inherent stability.

Computational Chemistry: Theoretical Corroboration of Experimental Findings

Quantum chemical calculations provide a powerful theoretical framework for investigating the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Computational Protocol: DFT Calculations

  • Structure Optimization: The geometries of both the thiol and thione tautomers are optimized to find their lowest energy conformations. A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.

  • Energy Calculation: The single-point energies of the optimized structures are calculated. The difference in these energies (ΔE) provides a measure of the relative stability of the two tautomers.

  • Solvent Effects: To model the effect of a solvent, implicit solvent models such as the Polarizable Continuum Model (PCM) can be employed.

Computational studies on this compound and related systems consistently show that the thione tautomer is significantly more stable than the thiol tautomer, with the energy difference being on the order of several kcal/mol.[5] This theoretical finding is in excellent agreement with the experimental observations.

workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow Synthesis Synthesis of this compound Purification Purification and Crystal Growth Synthesis->Purification XRay X-ray Crystallography Purification->XRay Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Purification->Spectroscopy SolidState Solid-State Structure (Thione) XRay->SolidState SolutionState Solution-State Structure (Thione) Spectroscopy->SolutionState Conclusion Conclusion: Thione Form Predominates SolidState->Conclusion SolutionState->Conclusion Model Build Thiol and Thione Models Optimize Geometry Optimization (DFT) Model->Optimize Energy Energy Calculation Optimize->Energy Solvation Incorporate Solvent Effects (PCM) Energy->Solvation Stability Determine Relative Stability Solvation->Stability Stability->Conclusion

Caption: A unified workflow for determining tautomeric preference.

Conclusion and Implications for Drug Design

The collective evidence from X-ray crystallography, IR and NMR spectroscopy, and computational modeling unequivocally establishes that this compound exists predominantly in its thione tautomeric form, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione. This fundamental understanding has significant implications for researchers in drug discovery and development.

When designing novel molecules based on this scaffold, it is the physicochemical properties of the thione tautomer that will govern the molecule's behavior. For instance, in structure-activity relationship (SAR) studies, it is the thione that should be considered as the bioactive conformation. Furthermore, in silico modeling and docking studies must utilize the thione structure to obtain meaningful and predictive results. The hydrogen bonding capabilities of the thione (N-H donor and C=S acceptor) will dictate its interactions with protein targets.

References

  • Arslan, N. B., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. [Link]

  • Gupta, V., et al. (n.d.). Spectral and Biological Investigation of this compound. Semantic Scholar. [Link]

  • Gupta, V., et al. (2014). Spectral and Biological investigation of this compound. ResearchGate. [Link]

  • Benavides, J., et al. (2012). Theoretical study of the infrared spectrum of this compound by using DFT calculations. ResearchGate. [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

  • Soleiman-Beigi, M., et al. (2017). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. [Link]

  • Demirbas, N., et al. (2005). 5-Furan-2yl[5][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Demirbas, N., et al. (2005). 5-Furan-2yl[5][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. National Center for Biotechnology Information. [Link]

  • Al-Omary, F. A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

  • Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. [Link]

Sources

2-Mercapto-5-phenyl-1,3,4-oxadiazole: Nomenclature, Tautomerism, and Technical Specifications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Mercapto-5-phenyl-1,3,4-oxadiazole Synonyms and Nomenclature Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction

2-mercapto-5-phenyl-1,3,4-oxadiazole (CAS: 3004-42-0) is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of antimicrobial, anticancer, and anti-inflammatory agents. Its chemical behavior is defined by the 1,3,4-oxadiazole core, which acts as a bioisostere for esters and amides, improving metabolic stability and lipophilicity in drug design.

This guide provides a rigorous analysis of its nomenclature, driven by its thione-thiol tautomerism, and details the synthetic protocols and applications necessary for reproducible research.

Nomenclature and Synonyms

The naming of this compound is frequently complicated by its ability to exist in two tautomeric forms. While "2-mercapto" suggests a thiol (-SH) group, the compound often exists as the thione (=S) tautomer in the solid state and polar solvents. Consequently, literature uses two distinct sets of nomenclature interchangeably.

Core Identifiers
ParameterValue
CAS Registry Number 3004-42-0
Molecular Formula C₈H₆N₂OS
Molecular Weight 178.21 g/mol
Melting Point 219–222 °C
SMILES S=C1NN=C(O1)c2ccccc2
Synonym Hierarchy

The following table categorizes synonyms based on the tautomer emphasized:

CategorySynonymContext
Thiol-based (Common) 2-Mercapto-5-phenyl-1,3,4-oxadiazoleMost common in commercial catalogs and general synthesis papers.
5-Phenyl-1,3,4-oxadiazole-2-thiolIUPAC-compliant naming for the thiol form.
5-Phenyl-2-sulfanyl-1,3,4-oxadiazoleAlternative IUPAC variant.
Thione-based (Structural) 5-Phenyl-1,3,4-oxadiazole-2(3H)-thioneDescribes the dominant tautomer where the proton resides on the ring nitrogen.
2-Phenyl-1,3,4-oxadiazoline-5-thioneEmphasizes the saturation of the N-N bond in the thione form.

Structural Isomerism & Tautomerism

Understanding the thione-thiol equilibrium is the "expert" key to working with this molecule. It explains the dual reactivity profile: the compound can undergo S-alkylation (reacting as a thiol) or N-alkylation (reacting as a thione) depending on the solvent, base, and electrophile used.

Tautomeric Equilibrium

The proton is mobile between the exocyclic sulfur and the ring nitrogen.

  • Thiol Form (A): Favored in naming conventions; implies an aromatic oxadiazole ring.

  • Thione Form (B): Favored in the solid state and polar solvents; implies a non-aromatic oxadiazoline ring.

Tautomerism cluster_0 Thiol Form (A) (Aromatic) cluster_1 Thione Form (B) (Non-Aromatic) Thiol This compound (N=C-SH) Thione 5-phenyl-1,3,4-oxadiazole-2(3H)-thione (NH-C=S) Thiol->Thione  Equilibrium  

Figure 1: Tautomeric equilibrium between the thiol and thione forms.[1][2] The thione form is generally more stable in the solid phase due to strong intermolecular hydrogen bonding (NH···S).

Spectroscopic Validation:

  • IR: The presence of a band at ~2560 cm⁻¹ indicates S-H (thiol), while a band at ~1100–1200 cm⁻¹ (C=S) and ~3100–3400 cm⁻¹ (NH) indicates the thione form.

  • NMR: In DMSO-d₆, a broad singlet often appears >12 ppm. While sometimes assigned as -SH, it frequently represents the -NH of the thione form involved in H-bonding.

Synthesis Protocol

The most robust synthesis involves the cyclization of benzohydrazide with carbon disulfide (CS₂) in the presence of a base (KOH). This method is preferred for its high yield and purity.

Reaction Scheme

Synthesis BenzoicAcid Benzoic Acid (Precursor) Ester Ethyl Benzoate BenzoicAcid->Ester EtOH, H2SO4 Reflux Hydrazide Benzohydrazide Ester->Hydrazide NH2NH2·H2O Reflux Product 2-Mercapto-5-phenyl-1,3,4-oxadiazole Hydrazide->Product 1. CS2, KOH, EtOH (Reflux) 2. HCl (Acidification)

Figure 2: Step-wise synthesis pathway from benzoic acid to the final oxadiazole derivative.

Detailed Methodology

Reagents: Benzohydrazide (0.1 mol), Carbon Disulfide (0.2 mol), Potassium Hydroxide (0.1 mol), Ethanol (Abs.), Hydrochloric Acid (4N).

  • Preparation of Salt: Dissolve 0.1 mol of benzohydrazide in 50 mL of ethanol containing 0.1 mol of KOH.

  • Cyclization: Add 0.2 mol of carbon disulfide (CS₂) slowly to the solution. The mixture will turn yellow/orange.

  • Reflux: Heat the reaction mixture under reflux for 5–6 hours. Evolution of H₂S gas (rotten egg smell) indicates the reaction progress (ensure proper ventilation/trapping).

  • Workup: Cool the mixture to room temperature. Dilute with 200 mL of ice-cold distilled water.

  • Precipitation: Acidify the solution dropwise with 4N HCl to pH 2–3. A white to pale yellow precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield needle-like crystals.

  • QC Check: Verify Melting Point (219–222 °C).

Applications & Utility

Drug Discovery[1][3][4][5][6]
  • Antimicrobial: The 2-mercapto-1,3,4-oxadiazole pharmacophore exhibits significant antibacterial activity against S. aureus and E. coli. The lipophilic phenyl ring facilitates cell membrane penetration, while the oxadiazole core interacts with bacterial enzymes.

  • Anticancer: Derivatives of this scaffold have shown cytotoxicity against MCF-7 (breast cancer) and HeLa cell lines.[3] The mechanism often involves the inhibition of thymidylate synthase or induction of apoptosis.

Industrial Corrosion Inhibition
  • Mechanism: The compound acts as a mixed-type inhibitor for mild steel in acidic media (e.g., 1M HCl).[4]

  • Adsorption: The sulfur and nitrogen atoms possess lone pairs that facilitate chemisorption onto the metal surface, forming a protective film that follows the Langmuir adsorption isotherm.

  • Efficiency: Inhibition efficiency (%IE) typically exceeds 90% at optimal concentrations (approx.[5] 0.005 M).[6]

References

  • Synthesis and Antifungal Activity: Hasan, A., et al. "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry, vol. 23, no. 5, 2011, pp. 2007-2010. Link

  • Antimicrobial & Spectral Analysis: Rovin, et al. "Spectral and Biological Investigation of this compound." International Journal of Agriculture and Research, 2014. Link

  • Corrosion Inhibition: Mustafa, A. M., et al. "Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole for the Corrosion of Mild Steel in an Acidic Environment."[5] Journal.fi, 2021. Link

  • PubChem Entry: "this compound (CID 735254)."[7] National Center for Biotechnology Information. Link

  • Tautomerism Studies: Rostami, M., et al. "Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers." ResearchGate.[8] Link

Sources

Methodological & Application

Protocol for cyclization of benzoic acid hydrazide with carbon disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

Strategic Significance & Application

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. This specific protocol details the synthesis of This compound , a versatile intermediate used in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics (e.g., Raltegravir derivatives, Zibotentan).

This guide deviates from standard textbook recipes by focusing on process control , safety engineering , and mechanistic understanding to ensure high reproducibility and yield.

Safety Architecture (Critical)

WARNING: This protocol involves Carbon Disulfide (


) and Hydrogen Sulfide (

) evolution. Strict adherence to safety protocols is non-negotiable.
Hazard AgentRisk ProfileMitigation Strategy
Carbon Disulfide (

)
Neurotoxic, Teratogenic, Extremely Flammable. Flash point: -30°C. Auto-ignition: 90°C (can ignite on a hot steam pipe).Use only in a high-efficiency fume hood. Use oil baths (not hot plates) to prevent hot-spot ignition. Double-glove (Nitrile + Laminate).
Hydrogen Sulfide (

)
Fatal Inhalation Hazard. Olfactory fatigue occurs rapidly (you stop smelling it at dangerous levels).Reaction exhaust must be trapped (NaOH scrubber) or vented directly into high-velocity hood exhaust.
Ethanolic KOH Corrosive, causes severe skin burns.Wear face shield during preparation; exothermic dissolution.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of


, forming a dithiocarbazate intermediate. Under basic conditions (KOH), this salt cyclizes with the elimination of 

.
Mechanism Diagram

Mechanism Substrate Benzoic Acid Hydrazide Inter1 Potassium Dithiocarbazate Intermediate Substrate->Inter1 Nucleophilic Attack Reagents CS2 + KOH (Ethanol) Reagents->Inter1 Cyclization Intramolecular Cyclization (- H2S) Inter1->Cyclization Reflux Product 5-Phenyl-1,3,4- oxadiazole-2-thiol (Thione Tautomer) Cyclization->Product Acidification (HCl)

Figure 1: Mechanistic pathway from hydrazide to oxadiazole thione via dithiocarbazate salt.

Expert Note on Tautomerism: While chemically named as a "thiol," the compound exists predominantly as the thione (C=S) tautomer in the solid state and in polar solvents like ethanol. This impacts spectral characterization (IR C=S stretch vs. S-H stretch).

Materials & Equipment

Reagents
  • Benzoic Acid Hydrazide (Benzhydrazide): >98% purity.[1]

  • Carbon Disulfide (

    
    ):  >99.9%, anhydrous.
    
  • Potassium Hydroxide (KOH): Pellets, reagent grade.

  • Ethanol: Absolute (anhydrous) is preferred to minimize hydrolysis side-reactions.

  • Hydrochloric Acid (HCl): 10% aqueous solution (for workup).

Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 2-neck or 3-neck geometry.

  • Condenser: High-efficiency reflux condenser (Dimroth or double-surface).

  • Heating: Silicon oil bath with digital temperature control (Avoid heating mantles due to

    
     ignition risk).
    
  • Stirring: Magnetic stir bar (Teflon coated).

  • Gas Trap: Tubing from condenser top leading to a bleach or NaOH trap (neutralizes

    
    ).
    

Detailed Protocol

Phase 1: Formation of Dithiocarbazate Salt
  • Setup: Assemble the RBF, condenser, and gas trap in the fume hood. Ensure the system is dry.[2][3]

  • Solvent Prep: Dissolve KOH (0.015 mol, 0.84 g) in absolute ethanol (20 mL) .

    • Expert Tip: Dissolution is exothermic. Cool to room temperature before proceeding to prevent premature flashing of

      
      .
      
  • Addition: Add Benzoic Acid Hydrazide (0.01 mol, 1.36 g) to the ethanolic KOH. Stir until partially dissolved.

  • 
     Introduction:  Add Carbon Disulfide (0.025 mol, 1.5 mL)  dropwise via syringe or addition funnel.
    
    • Observation: The solution typically turns yellow/orange, indicating the formation of the potassium dithiocarbazate salt.

Phase 2: Cyclization (Reflux)
  • Heating: Heat the oil bath to 80-85°C to establish a gentle reflux.

  • Duration: Reflux for 8–12 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting hydrazide spot (

      
      ) should disappear.
      
    • Safety Check: Evolution of

      
       (rotten egg smell) will occur. Ensure the trap is bubbling.
      
Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Remove excess solvent and

    
     using a rotary evaporator (water bath < 50°C).
    
    • Result: A solid or gummy residue (Potassium salt of the product) remains.

  • Dissolution: Dissolve the residue in distilled water (20-30 mL) . Filter if any insoluble impurities remain.

  • Precipitation: Cool the aqueous solution in an ice bath (0-5°C). Slowly add 10% HCl with stirring until pH reaches 2–3.

    • Critical Step: The product will precipitate as a white to pale yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove KCl and excess acid.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water (8:2) mixture.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Clean, Dry RBF Mix Dissolve KOH in EtOH Add Benzhydrazide Start->Mix AddCS2 Add CS2 Dropwise (Yellow color forms) Mix->AddCS2 Reflux Reflux 8-12h (H2S Evolution) AddCS2->Reflux Evap Evaporate Solvent (Isolate K-Salt) Reflux->Evap Acidify Dissolve in Water Acidify with HCl (pH 2) Evap->Acidify Filter Filter Precipitate Wash with Water Acidify->Filter Recryst Recrystallize (Ethanol) Filter->Recryst

Figure 2: Operational workflow for the synthesis process.

Characterization & Expected Results

ParameterExpected Value/ObservationNotes
Appearance White to pale yellow crystalline solidDarker color indicates oxidation or sulfur impurities.
Yield 75% – 85%Lower yields often result from incomplete acidification.
Melting Point 215°C – 220°CSharp range indicates high purity.
IR Spectroscopy 3100-3200

(NH stretch)1610-1630

(C=N)1330-1350

(C=S)
Absence of S-H peak (approx 2550

) confirms Thione tautomer dominance in solid state.

H NMR

13-14 ppm (Broad singlet, NH)

7.4-8.0 ppm (Multiplet, Ar-H)
The far downfield NH signal is characteristic of the thione form.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or pH not low enough during workup.Ensure reflux time is sufficient (>8h). Check pH of filtrate; must be <3 to fully protonate the thione.
Oily Product Impurities or residual solvent.Triturate the oil with cold ether or hexane to induce crystallization. Recrystallize from EtOH/Water.[4]
Sulfur Smell in Product Trapped

or elemental sulfur byproduct.
Wash the crude solid thoroughly with cold water. Recrystallize.
No Precipitate on Acidification Product is too soluble in the aqueous phase (rare for phenyl derivative).Extract the aqueous acidic phase with Ethyl Acetate, dry over

, and evaporate.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition; Longman Scientific & Technical: London, 1989.
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Baghdad Science Journal, 2016 .

  • Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Journal of Molecular Structure, 2018 .

  • Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry, 2021 .

  • Carbon Disulfide Safety Data Sheet (SDS). Fisher Scientific.

Sources

Application Notes and Protocols: 5-Phenyl-1,3,4-oxadiazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers on the synthesis, application, and evaluation of 5-phenyl-1,3,4-oxadiazole-2-thiol as a corrosion inhibitor for mild steel, particularly in acidic environments. Detailed, field-proven protocols for gravimetric and electrochemical analysis are presented, alongside an in-depth discussion of the underlying inhibition mechanisms. The guide is designed to ensure scientific integrity and reproducibility by explaining the causality behind experimental choices and grounding claims in authoritative references.

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone of modern industry due to its excellent mechanical properties and low cost. However, its susceptibility to corrosion, especially in acidic media used for processes like industrial cleaning, acid pickling, and oil well acidification, poses a significant challenge, leading to immense economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.[2] Effective inhibitors are typically organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and/or π-electrons in their structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2]

Among the various classes of heterocyclic compounds, 1,3,4-oxadiazole derivatives have emerged as particularly potent corrosion inhibitors.[3][4] This guide focuses on This compound , a molecule whose unique structural combination of the oxadiazole ring, a thiol group, and a phenyl group provides multiple active centers for strong adsorption onto the steel surface.

Inhibitor Profile: this compound

This molecule, also known as 5-Phenyl-2-mercapto-1,3,4-oxadiazole, is a solid at room temperature with a high melting point, indicating good thermal stability.[5][6] Its efficacy stems from the synergistic action of its functional groups, which act as electron-donating centers to form a coordinate bond with the vacant d-orbitals of iron on the mild steel surface.

PropertyValueSource
Chemical Formula C₈H₆N₂OS[5]
Molecular Weight 178.21 g/mol [6]
CAS Number 3004-42-0[5][6]
Appearance Solid[6]
Melting Point 219-222 °C[6]

graph "Molecule" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
// Central Oxadiazole Ring
N1 [label="N", pos="0,0.8!"];
N2 [label="N", pos="0,-0.8!"];
C1 [label="C", pos="-1,0!"];
O1 [label="O", pos="0.8,0!"];
C2 [label="C", pos="-0.8,0!"];

// Phenyl Ring
C_ph1 [label="C", pos="-2.5,0!"];
C_ph2 [label="C", pos="-3.2,0.8!"];
C_ph3 [label="C", pos="-4.2,0.8!"];
C_ph4 [label="C", pos="-4.9,0!"];
C_ph5 [label="C", pos="-4.2,-0.8!"];
C_ph6 [label="C", pos="-3.2,-0.8!"];

// Thiol Group
S1 [label="SH", pos="2,-0.8!"];
C_thiol [label="C", pos="1.5,0!"];


// Bonds
C1 -- N1 [len=1.5];
N1 -- N2 [len=1.5];
N2 -- C_thiol [len=1.5];
C_thiol -- O1 [len=1.5];
O1 -- C1 [len=1.5];
C1 -- C_ph1 [len=1.5];
C_thiol -- S1 [style=dashed]; // Tautomeric form// Phenyl bonds
C_ph1 -- C_ph2 [len=1.5];
C_ph2 -- C_ph3 [len=1.5];
C_ph3 -- C_ph4 [len=1.5];
C_ph4 -- C_ph5 [len=1.5];
C_ph5 -- C_ph6 [len=1.5];
C_ph6 -- C_ph1 [len=1.5];

// Double bonds (approximate representation)
edge [style=bold, color="#4285F4"];
N1 -- N2;
C1 -- O1;
C_ph1 -- C_ph2;
C_ph3 -- C_ph4;
C_ph5 -- C_ph6;

}

Figure 1: Structure of this compound.

Synthesis Protocol

The synthesis of this compound is a well-established multi-step process that can be reliably performed in a standard chemistry laboratory. The most common route involves the conversion of a benzoic acid derivative to its corresponding hydrazide, followed by cyclization with carbon disulfide in a basic medium.[7][8]

Synthesis_Workflow cluster_ester Step 1: Esterification cluster_hydrazide Step 2: Hydrazinolysis cluster_cyclization Step 3: Cyclization BA Benzoic Acid Reagent1 Methanol, cat. H₂SO₄ Ester Methyl Benzoate Reagent2 Hydrazine Hydrate, Ethanol BH Benzoyl Hydrazide Reagent3 1. CS₂, KOH 2. Acidification Product This compound Reagent1->Ester Reagent2->BH Reagent3->Product

Figure 2: Synthetic workflow for the target inhibitor.

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Benzoyl Hydrazide.

    • Dissolve methyl benzoate in absolute ethanol.

    • Add hydrazine hydrate dropwise while stirring.

    • Reflux the mixture for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture. The resulting white precipitate (benzoyl hydrazide) is filtered, washed with cold ethanol, and dried.

  • Step 2: Synthesis of this compound.

    • In a round-bottom flask, dissolve the synthesized benzoyl hydrazide and potassium hydroxide in absolute ethanol.

    • Add carbon disulfide (CS₂) dropwise to the cooled, stirring solution. Causality: The basic medium (KOH) facilitates the reaction with CS₂, which is essential for forming the five-membered ring.

    • Reflux the mixture for 10-12 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

    • Cool the reaction mixture and pour it into ice-cold water.

    • Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.

    • Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.[7]

Protocols for Corrosion Inhibition Evaluation

To validate the efficacy of the synthesized inhibitor, a combination of gravimetric and electrochemical methods is required. These techniques provide complementary information on the corrosion rate and the mechanism of inhibition.

Protocol 1: Gravimetric (Weight Loss) Method

This is a fundamental and reliable method for determining the average corrosion rate over a period of time.[9][10]

Materials & Equipment:

  • Mild steel coupons (e.g., composition: C 0.16%, Mn 0.35%, Si 0.016%, with the remainder Fe) of known dimensions.[11]

  • Abrasive papers (from 200 to 1200 grit).

  • Degreasing solvent (e.g., acetone).

  • Corrosive medium (e.g., 1 M HCl).

  • Synthesized inhibitor.

  • Analytical balance (±0.1 mg).

  • Water bath or thermostat.

Step-by-Step Methodology:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper to achieve a mirror finish. This ensures a uniform and reproducible surface.

  • Cleaning: Degrease the polished coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.

  • Initial Weighing: Weigh each coupon accurately using an analytical balance and record the weight (W_initial).

  • Immersion: Suspend the coupons in beakers containing the corrosive medium (1 M HCl) with and without various concentrations of the inhibitor (e.g., 0.1 mM, 0.2 mM, 0.5 mM). One coupon per beaker is used.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) for a fixed immersion period (e.g., 12 hours).[12]

  • Final Weighing: After the immersion period, retrieve the coupons. Carefully remove the corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., 20% NaOH containing 200 g/L of zinc dust), rinse with water and acetone, dry, and re-weigh (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the coupon area in cm², t is the immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[13]

Protocol 2: Electrochemical Evaluation

Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism.[14] They are performed using a potentiostat and a standard three-electrode cell.

Setup:

  • Working Electrode (WE): A mild steel specimen with a known exposed surface area.

  • Counter Electrode (CE): A platinum foil or graphite rod.

  • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

Electrochemical_Setup Potentiostat Potentiostat WE Working Electrode (Mild Steel) Potentiostat->WE WE RE Reference Electrode Potentiostat->RE RE CE Counter Electrode Potentiostat->CE CE Cell Electrochemical Cell (Corrosive Medium + Inhibitor)

Figure 3: Standard three-electrode cell setup for electrochemical tests.

Step-by-Step Methodology:

  • Preparation: Prepare the working electrode similarly to the weight loss coupons (polish, clean, dry).

  • Stabilization: Immerse the three electrodes in the test solution (corrosive medium with or without inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[2] Causality: A slow scan rate ensures the system remains in a quasi-steady state, providing reliable kinetic data.

    • Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate IE%: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform the EIS measurement at the stable OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range from 100 kHz down to 0.01 Hz.[2] Causality: The small amplitude ensures a linear response from the system without significantly disturbing it.

    • Plot the results as a Nyquist plot (-Z_imaginary vs. Z_real).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge-transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.

    • Calculate IE%: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.[13]

Data Presentation and Interpretation

Quantitative Data Summary

Organizing quantitative results into tables allows for clear comparison and analysis.

Table 1: Example Weight Loss Data for Mild Steel in 1 M HCl at 298 K

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)
Blank150.212.5-
0.122.51.8785.0
0.213.51.1291.0
0.57.50.6295.0

Table 2: Example Electrochemical Data from PDP and EIS

Inhibitor Conc. (mM)i_corr (µA/cm²) (from PDP)IE% (from PDP)R_ct (Ω·cm²) (from EIS)IE% (from EIS)
Blank1050-50-
0.115585.234085.3
0.29291.258091.4
0.55095.2105095.2
Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin).[15][16] The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is commonly used.[17][18] This involves plotting C_inh/θ versus C_inh, where θ is the surface coverage (IE%/100) and C_inh is the inhibitor concentration. A linear plot suggests that the adsorption process follows the Langmuir model.[13]

Mechanism of Corrosion Inhibition

The high efficiency of this compound is attributed to its ability to adsorb strongly onto the mild steel surface, forming a protective film that isolates the metal from the corrosive medium.

Inhibition_Mechanism cluster_features Inhibitor Inhibitor Molecule (this compound) Features Key Molecular Features Inhibitor->Features possesses Adsorption Adsorption on Steel Surface Features->Adsorption facilitate N_atoms Nitrogen Atoms Features->N_atoms S_atom Sulfur Atom Features->S_atom O_atom Oxygen Atom Features->O_atom Pi_electrons π-electrons (Phenyl Ring) Features->Pi_electrons Film Formation of Protective Film Adsorption->Film leads to Protection Corrosion Protection Film->Protection provides

Figure 4: Logical flow of the corrosion inhibition mechanism.

  • Molecular Adsorption: The inhibitor molecules adsorb onto the steel surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (coordinate bond formation). Given the molecular structure, chemisorption is highly probable, involving the donation of lone pair electrons from the N, O, and S heteroatoms to the vacant d-orbitals of Fe atoms.[4] The π-electrons of the phenyl ring also contribute to this interaction.

  • Protective Film Formation: The adsorbed molecules form a stable, dense barrier film on the metal surface. This film blocks the active corrosion sites, preventing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

  • Mixed-Type Inhibition: PDP studies often show that both anodic and cathodic reaction rates are suppressed, indicating that compounds like this act as mixed-type inhibitors.[12][13][19]

  • Advanced Characterization: The formation of this protective layer can be visually and chemically confirmed using surface analysis techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS).[20][21][22] Furthermore, quantum chemical calculations using Density Functional Theory (DFT) can be employed to correlate the electronic properties of the inhibitor molecule (e.g., HOMO/LUMO energies) with its inhibition efficiency.[23][24][25]

Conclusion

This compound is a highly effective corrosion inhibitor for mild steel in acidic environments. Its performance can be reliably quantified using the standardized gravimetric and electrochemical protocols detailed in this guide. The causality-driven explanations for each experimental step and the focus on data interpretation are intended to empower researchers to conduct high-quality, reproducible studies. Understanding the adsorption-based mechanism, supported by both electrochemical data and advanced surface/theoretical analysis, is key to developing even more potent and specialized corrosion inhibitors for industrial applications.

References

  • Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Quantum Chemical Calculations on the Corrosion Inhibition Performance. [Link]

  • ACS Publications. (2025). A Quantum Computational Method for Corrosion Inhibition. [Link]

  • NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. [Link]

  • SciSpace. (n.d.). Evaluation of the Electrochemical Impedance Measurement of Mild Steel Corrosion in an Acidic Medium, in the Presence of Quaterna. [Link]

  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media. [Link]

  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. [Link]

  • Taylor & Francis Online. (n.d.). Evaluation of the corrosion inhibition of mild steel by newly synthesized imidazo[1,2-a]pyridine derivatives: experimental and theoretical investigation. [Link]

  • ResearchGate. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. [Link]

  • AIP Publishing. (2020). Electrochemical corrosion inhibition investigations of mild steel in 1 M HCl solution. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]

  • Taylor & Francis Online. (n.d.). Corrosion mitigation of mild steel in acid media using a potential hydrazide derivative; experimental and theoretical investigation. [Link]

  • MDPI. (n.d.). Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. [Link]

  • ResearchGate. (n.d.). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. [Link]

  • Arabian Journal of Chemistry. (n.d.). Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. [Link]

  • Baghdad Science Journal. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. [Link]

  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. [Link]

  • ResearchGate. (n.d.). Spectral and Biological investigation of this compound. [Link]

  • ResearchGate. (2018). Development of new corrosion inhibitor tested on mild steel supported by electrochemical study. [Link]

  • OHIO Open Library. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. [Link]

  • PalmSens. (n.d.). Corrosion testing: what is potentiodynamic polarization?. [Link]

  • NACE International. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. CORROSION, 79(3), 251–266. [Link]

  • International Journal of Corrosion and Scale Inhibition. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]

  • Chemical Review and Letters. (2020). Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. [Link]

  • ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. [Link]

  • ScienceDirect. (n.d.). Experimental investigation on the corrosion inhibition characteristics of mild steel by 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol in hydrochloric acid medium. [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water. [Link]

  • National Center for Biotechnology Information. (2016). Potentiodynamic Corrosion Testing. [Link]

  • ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). [Link]

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

  • ResearchGate. (2025). The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. [Link]

  • Chemical Science Review and Letters. (2015). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. [Link]

  • ACS Omega. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. [Link]

  • ResearchGate. (2014). How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. [Link]

  • Asian Journal of Chemistry. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. [Link]

  • ResearchGate. (n.d.). Experimental investigation on the corrosion inhibition characteristics of mild steel by 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol in hydrochloric acid medium. [Link]

  • TCR Engineering. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. [Link]

  • ResearchGate. (n.d.). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. [Link]

  • MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. [Link]

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Application Notes & Protocols: Synthesis of Novel Mannich Bases via 5-Phenyl-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 1,3,4-Oxadiazole Mannich Bases

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for conferring a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The Mannich reaction, a three-component condensation, serves as a powerful and efficient tool for the structural modification of these heterocyclic systems.[4][5] By introducing an aminoalkyl side chain onto the 1,3,4-oxadiazole-2-thiol core, we can significantly modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can enhance bioavailability and biological activity.[5]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thiol. We will delve into the underlying reaction mechanism, provide step-by-step synthetic procedures, and outline the necessary characterization techniques to validate the synthesis of these high-value compounds. The resulting molecules are promising candidates for screening in various drug discovery programs.[6][7]

Reaction Mechanism: The Aminomethylation Pathway

The Mannich reaction, in this context, is an aminoalkylation that proceeds via an N-substitution on the 1,3,4-oxadiazole ring.[8][9] The reaction is initiated by the formation of an electrophilic Eschenmoser-like salt, an iminium ion, from the condensation of an amine and formaldehyde.[10] The this compound, which exists in tautomeric equilibrium with its thione form, then acts as a nucleophile. The acidic proton on the nitrogen atom of the oxadiazole ring is the active site for the reaction.[11] The nitrogen atom attacks the electrophilic carbon of the iminium ion, leading to the formation of the final N-Mannich base.

This mechanism is favored due to the enhanced nucleophilicity of the ring nitrogen compared to the sulfur atom in the thione tautomer. The choice of a protic solvent like ethanol facilitates proton transfer steps and solubilizes the reactants effectively.

Mannich_Mechanism Figure 1: Reaction Mechanism of N-Mannich Base Formation cluster_reactants Reactant Condensation Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion Intermediate) Amine->Iminium + H₂O Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium + H₂O Oxadiazole This compound (Nucleophile) Product N-Mannich Base (Final Product) Oxadiazole->Product Nucleophilic Attack Iminium->Product Nucleophilic Attack

Caption: Figure 1: Reaction Mechanism of N-Mannich Base Formation.

Experimental Protocols & Workflow

This section outlines the complete workflow, from the synthesis of the starting material to the final characterization of the target Mannich bases. Adherence to this protocol ensures reproducibility and high purity of the final compounds.

Overall Experimental Workflow

The synthesis is a two-stage process. First, the core heterocyclic compound, this compound, is prepared. This is followed by the one-pot, three-component Mannich reaction to yield the desired aminomethylated derivatives.

Caption: Figure 2: Overall Synthetic Workflow.

Stage 1: Synthesis of this compound

This precursor is synthesized from benzohydrazide and carbon disulfide in a basic medium.[2]

Materials:

  • Benzohydrazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled Water

Procedure:

  • Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add benzohydrazide (0.1 mol) and stir until fully dissolved.

  • Cool the mixture in an ice bath. Slowly add carbon disulfide (0.12 mol) dropwise over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After reflux, cool the mixture and reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (200 mL).

  • Acidify the aqueous solution with concentrated HCl until the pH is ~2-3. A solid precipitate will form.

  • Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[2]

Stage 2: General Protocol for Mannich Base Synthesis

This protocol describes the aminomethylation of the synthesized this compound.[11][12]

Materials:

  • This compound (from Stage 1)

  • Selected primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Formaldehyde solution (37% in water)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in ethanol (40 mL).

  • Add the chosen amine (0.01 mol) to the solution and stir.

  • To this stirred mixture, add formaldehyde solution (0.015 mol, ~1.2 mL) dropwise at room temperature. Causality: A slight excess of formaldehyde ensures the complete formation of the iminium ion intermediate.[12]

  • Stir the reaction mixture at room temperature or gently reflux for 2-5 hours. The optimal condition depends on the reactivity of the amine used. Aromatic amines may require reflux, while aliphatic amines often react readily at room temperature.[1][12]

  • Upon completion (monitored by TLC), cool the reaction mixture. In many cases, the product will precipitate directly from the solution. If not, pour the mixture into ice-cold water (100 mL) to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield the pure Mannich base.[13]

Product Characterization & Data

Validation of the synthesized Mannich bases is achieved through standard spectroscopic techniques. The data presented below are typical for N-Mannich bases derived from 5-substituted-1,3,4-oxadiazole-2-thiones.

Technique Characteristic Signal / Peak Interpretation & Rationale
FT-IR (cm⁻¹) ~1750-1780 (C=S)Confirms the presence of the thione group in the oxadiazole ring.[1]
~1600-1610 (C=N)Indicates the C=N stretching of the oxadiazole ring.[2]
No broad S-H peak (~2550)The absence of the S-H thiol peak confirms N-alkylation rather than S-alkylation.[2]
¹H NMR (δ ppm) 5.0 - 5.6 (singlet, 2H)This is the hallmark signal for the methylene bridge protons (-N-CH₂-N-). Its integration (2H) and singlet nature are definitive.[1][13]
7.4 - 8.0 (multiplet)Signals corresponding to the protons of the 5-phenyl ring and any aromatic protons on the amine moiety.
Varies (amine specific)Signals corresponding to the protons of the specific amine used (e.g., piperazine, morpholine protons).[1]
¹³C NMR (δ ppm) ~175-178 (C=S)Carbon signal for the thione group (C2 of the oxadiazole ring).[1]
~158-160 (C=N)Carbon signal for the C5 of the oxadiazole ring attached to the phenyl group.[1]
~55-70 (-CH₂-)The key signal for the aminomethyl bridge carbon. The exact shift depends on the amine used.[1]

Applications and Future Directions

The Mannich bases synthesized via this protocol are of significant interest to the pharmaceutical industry. Their structural features make them prime candidates for screening against a variety of biological targets. Published research on analogous compounds demonstrates potent antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1][6][14][15] The introduction of diverse amine moieties allows for the creation of large chemical libraries, enabling extensive structure-activity relationship (SAR) studies. This approach is fundamental to rational drug design and the development of new therapeutic agents.[4]

References

  • Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, L. S., Al-Ghorbani, M., Moussa, Z., Bou-Orm, N. A., El-Gamal, M. I., & Anzon, K. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]

  • Drăgan, S. D., Dănescu, A., & Vlase, G. (n.d.). SYNTHESIS OF NEW MANNICH BASES DERIVED FROM 5-PHENYL-1,3,4-OXADIAZOLE-2-THIONE AND INVESTIGATION OF THE CONFORMATIONAL ISOMERS. Revue Roumaine de Chimie, 55(11), 843-850. [Link]

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Kauthale, C. J., & Bute, S. R. (2015). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Chemistry, 2015, 1–18. [Link]

  • Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, L. S., Al-Ghorbani, M., Moussa, Z., Bou-Orm, N. A., El-Gamal, M. I., & Anzon, K. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-N-Mannich-bases-from-5-((4-methylpip-Ahmad-Khan/3d83d1c49845778888b5327d9283733535451999]([Link]

  • Küçükgüzel, I., & Çıkla, P. (2003). 5-Furan-2yl[1][2][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][6][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Turkish Journal of Chemistry, 27(5), 635-644. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Retrieved from [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole- 2(3H)-thione derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(1), 249-260. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Liu, A.-L., Liu, M.-L., Wang, B., Wu, H.-Y., Wang, Z.-Y., & Li, Y. (2013). Synthesis and antioxidant activity of novel Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878–4881. [Link]

  • Liu, Y., Zhang, Y., & Chen, Y. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(14), 1239–1256. [Link]

  • ResearchGate. (n.d.). Synthesis and antioxidant activity of novel Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan. Retrieved from [Link]

  • Drăgan, S. D., Dănescu, A., & Vlase, G. (2010). Synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione and investigation of the conformational isomers of dimethyl 5-(5-phenyl-2-thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate. ResearchGate. [Link]

  • Subramaniapillai, S. G. (2017). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 129(5), 465–482. [Link]

Sources

Application Note: Electrochemical Impedance Spectroscopy (EIS) of Oxadiazole Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating oxadiazole-based organic corrosion inhibitors using Electrochemical Impedance Spectroscopy (EIS). Oxadiazoles, characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, exhibit superior inhibition efficiency in acidic media (e.g., 1 M HCl, 0.5 M H₂SO₄) due to the high electron density of their heteroatoms (


) and 

-electron systems. This guide provides a standardized workflow for acquiring high-fidelity impedance data, selecting appropriate equivalent circuits (EEC), and deriving mechanistic insights regarding the adsorption kinetics at the metal-solution interface.

Theoretical Grounding: The Oxadiazole Interface

The efficacy of an inhibitor is not merely about "blocking" the surface; it is a dynamic process of water displacement.

The Adsorption Mechanism

When oxadiazole molecules adsorb onto a metal surface (e.g., mild steel), they displace water molecules originally adsorbed at the interface. This process alters the Double Layer Capacitance (


)  and the Charge Transfer Resistance (

)
.
  • 
     Increase:  The inhibitor forms a barrier that impedes electron transfer (oxidation of Fe to Fe²⁺).
    
  • 
     Decrease:  Organic molecules have a lower dielectric constant (
    
    
    
    ) compared to water (
    
    
    ). According to the Helmholtz model, replacing water with oxadiazoles lowers the local capacitance, signaling successful adsorption.
Why EIS?

Unlike DC polarization (Tafel), which drives the system far from equilibrium and can permanently alter the surface state, EIS uses a small perturbation (


 mV) to probe the system at steady state. This allows for the differentiation between:
  • Solution Resistance (

    
    ) 
    
  • Charge Transfer Resistance (

    
    ) 
    
  • Diffusional components (Warburg impedance, if present)

Experimental Protocol

Materials & Preparation
  • Working Electrode (WE): Mild steel or Carbon steel coupon (embedded in epoxy resin, exposed area

    
    ).
    
  • Counter Electrode (CE): Platinum wire or graphite rod (Surface area

    
     WE to prevent CE polarization limits).
    
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl (3 M KCl).

  • Electrolyte: 1.0 M HCl (freshly prepared from analytical grade 37% HCl).

  • Inhibitor: Oxadiazole derivative (dissolved in electrolyte; use co-solvent like 5% DMSO/Ethanol if solubility is low).

Surface Pre-treatment (Critical Step)

Inconsistent polishing is the #1 cause of noisy EIS data at low frequencies.

  • Abrade: Wet grind WE with SiC paper sequentially: 400

    
     800 
    
    
    
    1200
    
    
    2000 grit.
  • Clean: Ultrasonic bath in ethanol (5 min)

    
     acetone (2 min) 
    
    
    
    deionized water rinse.
  • Dry: Warm air stream. Use immediately.

Electrochemical Cell Setup

ExperimentalSetup cluster_cell Electrochemical Cell WE Working Electrode (Mild Steel) Potentiostat Potentiostat/FRA WE->Potentiostat Sense/Work RE Reference Electrode (SCE) RE->Potentiostat Ref CE Counter Electrode (Platinum) CE->Potentiostat Aux Computer Data Acquisition (Nyquist/Bode) Potentiostat->Computer Z(ω) Data

Figure 1: Three-electrode cell configuration for EIS measurements.

Measurement Workflow
  • OCP Stabilization: Immerse WE in the test solution for 30–60 minutes until the Open Circuit Potential (OCP) drift is

    
    . Note: Oxadiazoles may shift OCP noble (anodic) or active (cathodic) depending on their dominant inhibition mode.
    
  • EIS Acquisition Parameters:

    • Mode: Potentiostatic EIS (at OCP).

    • AC Amplitude:

      
       RMS (ensures linear response).
      
    • Frequency Range:

      
       to 
      
      
      
      .
    • Points: 10 points per decade (logarithmic spacing).

  • Validation: Perform Kramers-Kronig (K-K) transform test on data to ensure linearity, causality, and stability.

Data Analysis & Equivalent Circuit Modeling

Nyquist Plot Interpretation

For oxadiazoles in acid, you typically observe a single depressed semicircle .

  • High Frequency Intercept: Corresponds to Solution Resistance (

    
    ).
    
  • Diameter of Semicircle: Corresponds to Charge Transfer Resistance (

    
    ). Larger diameter = Higher Inhibition.
    
  • Depression: The semicircle is not perfect; the center lies below the x-axis. This is due to surface roughness and heterogeneity, requiring a Constant Phase Element (CPE).

Equivalent Circuit Selection

Do not use a pure Capacitor (


). Use a CPE (

).[1]

Circuit Model: Modified Randles Circuit



EquivalentCircuit Input Rs Rs Input->Rs Output Split Rs->Split Rct Rct Join Rct->Join CPE CPE (Qdl) CPE->Join Split->Rct Split->CPE Join->Output

Figure 2: Modified Randles circuit (


) used to fit oxadiazole inhibition data.

Parameter Definitions:

  • 
    :  Solution resistance (
    
    
    
    ).[1][2]
  • 
    :  Charge transfer resistance (
    
    
    
    ).[1]
  • CPE (

    
    ):  Defined by impedance 
    
    
    
    .
    • If

      
      , CPE is a pure capacitor.
      
    • For corroding metals,

      
       is typically 
      
      
      
      .
Calculating Inhibition Efficiency ( )


Calculating Double Layer Capacitance ( )

Since we use a CPE, the "true" capacitance


 must be derived using the Brug formula or the Hsu-Mansfeld equation (if the time constant is normal distribution):


Where

is the angular frequency at which the imaginary impedance (

) is maximum.

Typical Results & Troubleshooting

Expected Trends
ParameterTrend with Increasing Oxadiazole Conc.Physical Meaning

Increases More inhibitor molecules adsorb, blocking charge transfer sites.

Decreases Water (

) is replaced by oxadiazole (

), increasing the double layer thickness.

value
Increases (approaches 1)Surface becomes more homogenous as the inhibitor film smooths the interface.
Troubleshooting Common Artifacts
  • Inductive Loop (Low Frequency): Often seen in acid corrosion. Indicates adsorption/desorption relaxation of intermediates (e.g.,

    
    ). Action: Add an Inductor (
    
    
    
    ) and resistor (
    
    
    ) to the circuit if the loop is prominent.
  • Scattered Points at Low Hz: System is unstable (corrosion rate changing fast). Action: Increase integration time or allow longer OCP stabilization.

  • High Frequency Noise: Reference electrode impedance is too high. Action: Check RE junction, use a Luggin capillary with a Pt wire bypass if necessary.

Mechanistic Diagram: Adsorption

The oxadiazole molecule anchors to the Fe surface via:

  • Donor-Acceptor: Lone pairs on N/O

    
     Empty d-orbitals of Fe.
    
  • Back-Donation: Filled d-orbitals of Fe

    
     Antibonding 
    
    
    
    orbitals of the oxadiazole ring.

AdsorptionMechanism cluster_inhibitor Oxadiazole Molecule Metal Fe Surface (d-orbitals) Pi_sys π-Electron Cloud Metal->Pi_sys Retro-Donation (Stabilization) N_atom Nitrogen (Lone Pair) N_atom->Metal Electron Donation (Chemisorption) Water H2O Molecules Water->Metal Displaced

Figure 3: Schematic of the chemisorption mechanism stabilizing the oxadiazole film.

References

  • Solmaz, R., et al. (2011).[3] Adsorption and corrosion inhibition effect of 2-((5-mercapto-1, 3, 4-thiadiazol-2-ylimino) methyl) phenol Schiff base on mild steel.[3][4] Materials Chemistry and Physics.[3] 4

  • Bentiss, F., et al. (2016). Thermodynamic properties of 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole as corrosion inhibitor of carbon steel in hydrochloric acid pickling environment.[5] Moroccan Journal of Chemistry.[5] 5

  • Lgaz, H., et al. (2022).[6] Combined Electrochemical, Raman Analysis and Machine Learning Assessments of the Inhibitive Properties of an 1,3,4-Oxadiazole-2-Thiol Derivative against Carbon Steel Corrosion.[7][8] MDPI. 8[6]

  • Singh, A.K., & Quraishi, M.A. (2014). Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. Arabian Journal of Chemistry. 1

  • Obot, I.B., et al. (2017). Formation and Structure of Inhibitive Molecular Film of Oxadiazole on Iron Surface. ACS Omega. 6[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to improve your yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, presented in a direct question-and-answer format.

Question 1: Why is my final product yield extremely low or non-existent?

Answer: A low or zero yield is the most common issue and can be traced back to several critical points in the procedure. Let's break down the potential causes and solutions.

  • Cause A: Purity of the Starting Material (Benzoyl Hydrazide)

    • Expertise & Experience: The entire synthesis hinges on the quality of your starting benzoyl hydrazide. It is often prepared from the corresponding ester (e.g., methyl benzoate) and hydrazine hydrate.[1] Incomplete reaction or inadequate purification can leave unreacted ester or side products, which will not participate in the cyclization step. The hydrazide is also hygroscopic; moisture can interfere with the reaction.

    • Trustworthiness (Self-Validation): Before starting the cyclization, verify the purity of your benzoyl hydrazide. Its melting point should be sharp and consistent with literature values (approx. 112-114 °C). If the melting point is broad or low, recrystallize the hydrazide from an appropriate solvent like aqueous ethanol.[2]

  • Cause B: Ineffective Base or Incorrect Stoichiometry

    • Expertise & Experience: The reaction requires a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.[3][4] The base serves two purposes: it deprotonates the hydrazide, making it a more potent nucleophile, and it facilitates the formation of the key intermediate, a potassium dithiocarbazate salt. Using old or partially carbonated KOH will result in incomplete reaction. Furthermore, the stoichiometry is crucial; an insufficient amount of base will lead to a poor yield.

    • Trustworthiness (Self-Validation): Always use fresh, high-purity KOH pellets. Ensure the molar ratio of benzoyl hydrazide to KOH to carbon disulfide is appropriate. A commonly successful ratio is approximately 1:0.5:0.9, though this can be optimized.[2]

  • Cause C: Insufficient Reaction Time or Temperature

    • Expertise & Experience: The cyclization of the dithiocarbazate intermediate to form the oxadiazole ring is not instantaneous and requires thermal energy to overcome the activation barrier. The reaction is typically run under reflux.[2][5] If the reflux is too gentle or the duration is too short, the reaction will not go to completion.

    • Trustworthiness (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Compare the spot of your starting benzoyl hydrazide against the reaction mixture over time. The reaction is complete when the starting material spot has disappeared. Typically, this requires 8-12 hours of reflux.[6]

  • Cause D: Improper Workup and Acidification

    • Expertise & Experience: After the reaction is complete, the product exists as a potassium salt dissolved in the basic alcoholic solution. The final thiol product is precipitated by acidifying the mixture. If acidification is incomplete (i.e., the pH is not sufficiently low), a significant portion of your product will remain in solution as the salt, leading to a drastic loss of yield.

    • Trustworthiness (Self-Validation): After cooling the reaction mixture and diluting it with water, acidify slowly with a strong acid like hydrochloric acid (HCl) until the pH is approximately 2-3.[2] Use pH paper or a pH meter to confirm. You should observe a robust precipitation of the product.

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield Observed check_hydrazide Is the benzoyl hydrazide pure? (Check melting point) start->check_hydrazide check_reagents Are the base (KOH) and CS2 fresh and used in correct stoichiometry? check_hydrazide->check_reagents  Yes solution_hydrazide Solution: Recrystallize benzoyl hydrazide. check_hydrazide->solution_hydrazide No check_conditions Was the reaction refluxed for an adequate time (8-12h)? check_reagents->check_conditions  Yes solution_reagents Solution: Use fresh reagents and verify molar calculations. check_reagents->solution_reagents No check_workup Was the final mixture acidified to pH 2-3? check_conditions->check_workup  Yes solution_conditions Solution: Monitor reaction with TLC until starting material is consumed. check_conditions->solution_conditions No solution_workup Solution: Use pH meter to ensure complete acidification. check_workup->solution_workup No success Yield Improved check_workup->success  Yes solution_hydrazide->success solution_reagents->success solution_conditions->success solution_workup->success

Caption: A decision tree for troubleshooting low yield issues.

Question 2: My product precipitated as an oil or a sticky solid after acidification. What went wrong?

Answer: This is typically an issue of purity. The presence of unreacted starting materials or side products can lower the melting point of the crude product mixture, causing it to "oil out" instead of crystallizing.

  • Expertise & Experience: The most likely culprit is residual solvent or incomplete conversion. If the excess ethanol is not sufficiently removed before acidification and dilution with a large volume of water, the product's solubility can be affected. Additionally, if the reaction did not go to completion, unreacted benzoyl hydrazide and intermediates can contaminate the final product.

  • Trustworthiness (Self-Validation):

    • Remove Solvent: After reflux, ensure you remove the bulk of the ethanol under reduced pressure before proceeding with dilution and acidification.[2]

    • Purification: An oily product can often be coaxed into crystallizing. Try scratching the inside of the flask with a glass rod at the solvent-air interface. If it remains an oil, extract the product into a suitable organic solvent, dry the organic layer, and concentrate it again. The resulting crude solid or oil should then be purified by recrystallization from a solvent like ethanol.[2]

Question 3: My product's spectral data (¹H NMR, IR) doesn't match the expected structure.

Answer: This indicates either the wrong compound was formed or the product is significantly impure. A key feature to remember is the thiol-thione tautomerism of the final product.

  • Expertise & Experience: The this compound can exist in two tautomeric forms: the thiol form (with an S-H bond) and the thione form (with an N-H bond and a C=S bond).[3][7][8] The thione form often predominates in the solid state.

  • Trustworthiness (Self-Validation):

    • IR Spectroscopy: Look for a characteristic S-H stretch around 2560-2570 cm⁻¹.[2] You should also see peaks for C=N (around 1514-1538 cm⁻¹) and C-O within the oxadiazole ring (around 1009-1108 cm⁻¹).[2] The presence of a strong C=O peak from the starting hydrazide would indicate an incomplete reaction.

    • ¹H NMR Spectroscopy: The most diagnostic peak is the labile proton (SH or NH), which typically appears as a broad singlet far downfield, often between 12 and 15 ppm (in DMSO-d6).[2] The aromatic protons of the phenyl group will appear in their expected region (7.2-7.4 ppm).

    • Side Reaction Check: A major competing reaction in similar syntheses can lead to 1,3,4-thiadiazoles.[9][10] While less common via this specific route, unexpected spectral data could warrant investigation into this possibility, which would involve a different ring structure.

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the synthesis of this compound?

Answer: The reaction proceeds through a well-established pathway involving the formation and subsequent cyclization of a dithiocarbazate intermediate.[3][4]

  • Nucleophilic Attack: The terminal nitrogen of benzoyl hydrazide, activated by the basic medium, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide.

  • Intermediate Salt Formation: This forms a dithiocarbazate intermediate, which is deprotonated by KOH to form a stable potassium salt.

  • Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization. The oxygen atom of the hydrazide attacks the thiocarbonyl carbon, leading to the formation of the five-membered ring. This is followed by the elimination of a water molecule and hydrogen sulfide to yield the oxadiazole ring.

  • Protonation: The final step is the acidification of the reaction mixture, which protonates the thiol group to precipitate the final product.

Reaction Mechanism Visualization

G cluster_0 Step 1 & 2: Dithiocarbazate Salt Formation cluster_1 Step 3: Intramolecular Cyclization cluster_2 Step 4: Acidification Benzoyl Hydrazide Benzoyl Hydrazide Potassium Dithiocarbazate Salt Potassium Dithiocarbazate Salt Benzoyl Hydrazide->Potassium Dithiocarbazate Salt + CS₂, KOH Cyclized Intermediate Cyclized Intermediate Potassium Dithiocarbazate Salt->Cyclized Intermediate Heat (Reflux) - H₂S This compound This compound Cyclized Intermediate->this compound + HCl - KCl

Caption: Simplified workflow of the reaction mechanism.

Question 2: How critical are the choices of solvent and base?

Answer: They are highly critical.

  • Solvent: An alcoholic solvent like absolute ethanol is preferred because it effectively dissolves both the benzoyl hydrazide and the KOH.[2] It also has a suitable boiling point for running the reaction under reflux.

  • Base: A strong base like KOH or NaOH is essential. It acts as a catalyst by deprotonating the hydrazide, making it a better nucleophile to attack the carbon disulfide.[3] The yield of the reaction is directly dependent on the presence and strength of the base.

Question 3: What are the optimal reaction parameters?

Answer: Based on numerous reports, the following parameters are considered optimal for achieving a high yield.[2][3][7]

ParameterRecommended ValueRationale
Solvent Absolute EthanolGood solubility for reactants, ideal reflux temperature.
Base Potassium Hydroxide (KOH)Strong base, readily available, effective catalyst.
Temperature Reflux (approx. 78 °C)Provides necessary activation energy for cyclization.
Reaction Time 8 - 12 hoursEnsures the reaction proceeds to completion (monitor by TLC).
Acidification pH 2 - 3Ensures complete precipitation of the thiol product.

Question 4: How is the final product purified and its identity confirmed?

Answer:

  • Purification: The most common and effective method for purifying the crude product is recrystallization from ethanol or an aqueous ethanol mixture.[2] This process removes unreacted starting materials and soluble impurities.

  • Confirmation:

    • Melting Point: A sharp melting point consistent with the literature value (approx. 215-217 °C) is a strong indicator of purity.

    • Spectroscopy: As detailed in the troubleshooting section, a combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides definitive structural confirmation.[2][11]

Experimental Protocol: Standard Synthesis

This protocol is a representative procedure adapted from established literature.[2]

Materials:

  • Benzoyl hydrazide (1.0 eq)

  • Potassium hydroxide (0.5 eq)

  • Carbon disulfide (0.9 eq)

  • Absolute Ethanol

  • Hydrochloric Acid (4N)

  • Distilled Water

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzoyl hydrazide (e.g., 7 g, 0.051 mol) in absolute ethanol.

  • To this solution, add carbon disulfide (e.g., 2.8 mL, 0.046 mol) followed by a solution of potassium hydroxide (e.g., 1.6 g, 0.028 mol) in a small amount of water (e.g., 20 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain reflux for 8-12 hours. Monitor the reaction's completion by TLC (e.g., using a 1:2 ethyl acetate:petroleum ether mobile phase).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining residue with a significant volume of cold distilled water (e.g., 200 mL).

  • Slowly acidify the aqueous solution with 4N HCl, while stirring, until the pH of the mixture is between 2 and 3.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude solid by recrystallizing from ethanol to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point. Confirm the structure using spectroscopic methods.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link: Available through academic databases, direct public link not consistently available]
  • Al-Sultani, K. H., & Abdul-Mahdi, M. S. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2055-2058. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2(4), 585-595. [Link: Available through academic databases, direct public link not consistently available]
  • Bollikolla, H. B., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 27(15), 4930. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). [Link]

  • Murthy, C. R., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

  • Jarosławska-Fendorf, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434. [Link]

  • Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2002). 5-Furan-2yl[2][7][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][7][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-13. [Link]

  • Rovin, Kumar, D., Kumar, V., & Leeladhar. (2015). Spectral and Biological investigation of this compound. International Journal of ChemTech Research, 8(11), 380-388. [Link: Available through academic databases, direct public link not consistently available]
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Molecules, 17(5), 5713-5725. [Link]

  • Kerimov, K., et al. (2023). Synthesis of 1,3,4-oxadiazole in the presence of carbon disulphide. ResearchGate. [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Screening of New[2][7][9]Oxadiazole,[2][7][12]Triazole, and[2][7][12]Triazolo[4,3-b][2][7][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(3), 2043-2053. [Link]

  • Le, T. H., et al. (2020). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 25(18), 4232. [Link]

  • Jain, A., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]

  • Pathak, S., & Rajput, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. [Link]

  • Gümüş, F. S., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(50), 47851-47864. [Link]

  • Kumar, S., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Kumar, D., et al. (2015). Spectral and Biological Investigation of this compound. International Journal of ChemTech Research, 8(11), 380-388. [Link: Available through academic databases, direct public link not consistently available]

Sources

Technical Support Center: Purification of 1,3,4-Oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3,4-oxadiazole-2-thiol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile class of heterocyclic compounds. The unique chemical nature of the oxadiazole-thiol scaffold presents specific challenges during purification that can impact yield, purity, and the ultimate success of your synthetic campaign.

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles. By explaining the "why" behind each technique, we aim to empower you to troubleshoot effectively and adapt these methodologies to your specific derivative.

Section 1: Foundational Knowledge - The "Why" Behind the "How"

Before troubleshooting specific problems, it's critical to understand the inherent chemical properties of your target molecule.

Q1: What are the key chemical properties of 1,3,4-oxadiazole-2-thiols that influence purification?

A1: The purification strategy for these compounds is governed by a triad of chemical characteristics:

  • Acidity & Tautomerism: The proton on the thiol group is acidic. These compounds exist in a thiol-thione tautomeric equilibrium, though the thione form often predominates.[1][2][3][4] This acidity is the key to purification by acid-base extraction, as the molecule can be deprotonated by a base to form a water-soluble salt.[5][6]

  • Polarity: The 1,3,4-oxadiazole ring is polar, containing two nitrogen atoms and an oxygen atom. The overall polarity of your derivative, however, will be heavily influenced by the substituent at the 5-position. A nonpolar aryl or alkyl group will make the molecule less polar than a derivative with, for example, a nitro or amino group. This variability dictates the choice of solvents for recrystallization and chromatography.

  • Susceptibility to Oxidation: The thiol (-SH) group is susceptible to oxidation, particularly in the presence of air or on the surface of silica gel, which can lead to the formation of disulfide dimers as a significant impurity.[7][8] This necessitates careful handling and sometimes specialized purification conditions.

Q2: I've just completed my synthesis. What are the most common impurities I should expect?

A2: Your crude product likely contains more than just your target molecule. The typical synthesis involves reacting an acid hydrazide with carbon disulfide (CS₂) in a basic medium, followed by acidification.[4][9] Therefore, you should anticipate:

  • Unreacted Starting Materials: Unconsumed acid hydrazide is a common impurity.

  • Intermediate Salts: If the final acidification step is incomplete, you may have the potassium or sodium salt of your product.

  • Disulfide Dimers: As mentioned, oxidation of the thiol group is a frequent side reaction, leading to the formation of a disulfide-linked dimer.

  • Polymeric Byproducts: Harsh acidic or high-temperature conditions during workup can sometimes lead to the formation of intractable, often colored, tars.[10]

Section 2: Troubleshooting Common Purification Techniques

This section addresses the specific issues you are most likely to encounter in the lab.

Recrystallization Issues

Recrystallization is often the most effective and scalable method for purifying these derivatives, especially if the crude product is relatively clean.[11][12]

Q: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" occurs when the compound precipitates from a supersaturated solution at a temperature above its melting point, or when cooling is too rapid for an ordered crystal lattice to form.[13]

  • Causality: The solution is too concentrated, or the solvent is too nonpolar for your compound at room temperature. Impurities can also inhibit crystallization.

  • Solution Workflow:

    • Re-dissolve: Heat the mixture to re-dissolve the oil.

    • Add Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[13]

Q: My product recovery after recrystallization is very low. What did I do wrong?

A: Low recovery is typically a solubility issue.

  • Causality: The most common reason is using too much solvent during the initial dissolution step. Your compound may also have significant solubility in the solvent even when cold.

  • Solution Workflow:

    • Minimize Solvent: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.

    • Optimize Solvent System: You may need a different solvent system. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. See Table 2 for suggestions.

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and require a separate recrystallization.

Q: My product is still colored after recrystallization. How can I decolorize it?

A: Color is often due to highly conjugated impurities or oxidation byproducts.

  • Causality: These impurities are often present in small amounts but are highly chromophoric.

  • Solution: Use activated charcoal.

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat and add a very small amount of activated charcoal (1-2% of the product's weight).

    • Swirl the mixture and gently reheat to boiling for a few minutes.

    • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[14]

    • Allow the clear, hot filtrate to cool and crystallize as usual.

Column Chromatography Challenges

When recrystallization is insufficient, column chromatography is the next step. However, the acidic nature of 1,3,4-oxadiazole-2-thiols can cause problems on standard silica gel.

Q: My compound is streaking badly on the TLC plate. How can I get clean spots and good separation?

A: Streaking is a classic sign of strong interaction between your compound and the stationary phase.

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can deprotonate your acidic thiol. The resulting anionic species binds very strongly to the silica, leading to tailing and poor separation.[14]

  • Solution: Modify the mobile phase.

    • Add an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane). The acid suppresses the deprotonation of your thiol by Le Châtelier's principle, keeping it in its neutral, less-adsorptive state. This results in sharper spots and better separation.

Q: My compound won't elute from the silica gel column. Is it stuck forever?

A: This is an extreme case of the streaking issue discussed above.

  • Causality: The mobile phase is not polar enough to compete with the strong interaction between your deprotonated compound and the silica gel.

  • Solution Workflow:

    • Increase Polarity Drastically: Switch to a much more polar mobile phase. If you are using ethyl acetate/hexane, try switching to 10-20% methanol in dichloromethane (DCM).

    • Use a Modifier: As above, adding a small amount of acetic acid to the more polar eluent can help protonate the compound and release it from the stationary phase.

    • Consider a Different Stationary Phase: For very problematic compounds, consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase (C18) chromatography.[13]

Q: I suspect my thiol is oxidizing on the column. How can I prevent this?

A: Silica gel's large surface area can promote air oxidation of thiols to disulfides.

  • Causality: Prolonged exposure to air and the slightly acidic silica surface can catalyze disulfide formation.

  • Preventative Measures:

    • Work Quickly: Do not let the crude material sit on the dry silica for an extended period before starting the column.

    • Deoxygenate Solvents: For highly sensitive thiols, bubble nitrogen or argon through your mobile phase solvents for 15-20 minutes before use to remove dissolved oxygen.[7]

    • Use Acidic Alumina: In some cases, switching to acidic alumina as the stationary phase can mitigate oxidation, as thiols can be more stable at a lower pH.[7]

Acid-Base Extraction Pitfalls

This technique is excellent for removing neutral or basic impurities but has its own set of challenges.

Q: I'm not getting good separation between layers during my acid-base extraction. What causes emulsions and how do I fix them?

A: Emulsions are suspensions of fine droplets of one liquid within another, preventing the formation of two clear layers.

  • Causality: Vigorous shaking is the primary cause. Surfactant-like impurities can also stabilize emulsions.

  • Solution Workflow:

    • Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to allow for extraction with minimal emulsion formation.[13]

    • "Salting Out": If an emulsion forms, add a small amount of brine (saturated aqueous NaCl solution). This increases the polarity of the aqueous layer, forcing the organic droplets to coalesce and breaking the emulsion.[13]

    • Patience & Filtration: Sometimes, simply letting the funnel stand for 20-30 minutes will allow the layers to separate. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

Q: I've extracted my compound into the basic aqueous layer, but I'm getting poor recovery upon re-acidification. Where did my product go?

A: Poor recovery at this stage is usually due to incomplete precipitation or solubility issues.

  • Causality: Insufficient acidification will leave some of the compound as its water-soluble salt. Alternatively, some derivatives may be somewhat soluble in the acidic aqueous solution.

  • Solution Workflow:

    • Check the pH: After acidifying the aqueous layer, check it with pH paper. Ensure you have reached a pH of 2-3 to guarantee complete protonation and precipitation of your product.[9]

    • Cool the Solution: Place the acidified mixture in an ice bath for 30 minutes to minimize the solubility of your product and maximize precipitation.

    • Back-Extraction: If you still suspect product remains in the aqueous layer, perform a "back-extraction." Add a portion of an organic solvent (like ethyl acetate or DCM) to the acidified aqueous mixture, mix, and separate the layers. This will recover any dissolved product from the aqueous phase.[15]

Section 3: Visual Workflows & Step-by-Step Protocols

Visual Workflows

PurificationWorkflow Crude Crude Product (Post-Workup) TLC Assess Purity by TLC Crude->TLC AcidBase Acid-Base Extraction (Pre-purification) Crude->AcidBase If neutral/basic impurities suspected Decision Complex Mixture? TLC->Decision Recryst Recrystallization Decision->Recryst No (1-2 spots) Column Column Chromatography Decision->Column Yes (>2 spots) Pure Pure Product Recryst->Pure Column->Pure AcidBase->TLC

Caption: General purification decision workflow.

AcidBaseLogic cluster_0 Funnel 1: Extraction cluster_1 Beaker: Precipitation start Crude Mixture in Organic Solvent (e.g., EtOAc) Contains: Neutral Impurity (NI) + Oxadiazole-Thiol (R-SH) step1 Step 1: Add Aqueous Base (e.g., 1M NaOH) Organic Layer: NI Aqueous Layer: R-S⁻Na⁺ (Water Soluble Salt) start:f1->step1:head Extract step2 Step 2: Separate Layers & Acidify Aqueous Layer (e.g., 1M HCl) Aqueous Solution Precipitate: Pure R-SH (s) step1:f1->step2:head Isolate

Caption: Logic of purification via acid-base extraction.

Experimental Protocols

Protocol 1: General Recrystallization Protocol

This protocol is a guideline for a model 5-aryl-1,3,4-oxadiazole-2-thiol and should be optimized.

  • Solvent Selection: Choose an appropriate solvent or solvent pair (see Table 2). Ethanol or an ethanol/water mixture is a common starting point.[9]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of boiling solvent in portions, with swirling, until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Optimized Flash Column Chromatography

  • TLC Analysis: Develop a TLC of your crude mixture using a mobile phase of 70:30 Hexane:Ethyl Acetate. If streaking occurs, re-run the TLC with 70:30:1 Hexane:Ethyl Acetate:Acetic Acid. Adjust the polarity to achieve a target Rf of ~0.3 for your product.

  • Column Packing: Pack a silica gel column with your chosen mobile phase (including the acidic modifier if needed).

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane (DCM) or your eluent. Pre-adsorb this onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with your chosen mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Remember to remove the acetic acid modifier by co-evaporating with a non-polar solvent like toluene or by performing a dilute bicarbonate wash if your compound is stable.

Section 4: Data Tables & FAQs

Data Tables

Table 1: Purification Troubleshooting Summary

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out Solution too concentrated; Cooled too quickly; High impurity load. Re-heat, add more solvent, cool slowly; Use seed crystal.[13]
Low Recovery Too much solvent used; Compound is soluble in cold solvent. Use minimum hot solvent; Change solvent system; Concentrate mother liquor.
Streaking on TLC Compound deprotonated by acidic silica. Add 0.5-1% acetic acid to the mobile phase.[14]
Oxidation Air sensitivity; Prolonged exposure on silica. Work quickly; Deoxygenate solvents; Consider using alumina.[7]

| Emulsion | Vigorous shaking; Surfactant-like impurities. | Gentle inversions; Add brine to break the emulsion.[13] |

Table 2: Recommended Starting Solvent Systems for Recrystallization

Compound Polarity Recommended Solvent(s) Reference
Low to Medium Ethanol, Ethanol/Water, Benzene/Hexane [9][11]

| Medium to High | Ethanol/DMF, Acetic Acid |[11] |

Frequently Asked Questions (FAQs)

Q: Which purification method should I try first?

A: Always start with the simplest method. Run a TLC first. If your crude product shows one major spot with minor impurities, attempt recrystallization. It's faster, cheaper, and easier to scale up. If the TLC shows a complex mixture of similarly polar compounds, column chromatography will be necessary.

Q: How do I choose the right solvent system for recrystallization?

A: The ideal solvent is one where your compound is poorly soluble at room temperature but very soluble at the solvent's boiling point. Test this on a small scale: place a few milligrams of your crude product in a test tube and add a few drops of the candidate solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor. A good solvent will require heating to dissolve the sample, and crystals should reappear upon cooling.

Q: How can I confirm the purity of my final product?

A: Purity should be confirmed by multiple methods.

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot in multiple solvent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential. The absence of impurity peaks in NMR and a clean mass spectrum corresponding to your product's molecular weight are strong indicators of purity.[9]

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Link

  • BenchChem. (2025). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. Link

  • Koparir, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Link

  • Reddit User Discussion. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Reddit. Link

  • Wikipedia. (2023). Acid–base extraction. Link

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Organic Chemistry @ CU Boulder. Link

  • Głowacka, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2440. Link

  • Chemistry Stack Exchange User Discussion. (2025). Purification of thiols. Link

  • Al-Ghorbani, M., et al. (2017). A common route to the synthesis of 1,3,4-oxadiazole -2-thione and 1,2,4-triazole -3-thiols derivative. Journal of Saudi Chemical Society, 21(1), 109-115. Link

  • Yüksek, H., et al. (2004). 5-Furan-2yl[9][16][17]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][17][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 9(12), 1103-1111. Link

  • OChemOnline. (2020). Acid-Base Extraction Tutorial. YouTube. Link

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Link

  • BenchChem. (2025). Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. Link

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Technical Guide: Distinguishing Thiol vs. Thione Tautomers in 1,3,4-Oxadiazoles via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting FTIR thiol vs thione peaks in oxadiazoles Content Type: Technical Support Center Guide

The Tautomerism Challenge

In the characterization of 5-substituted-1,3,4-oxadiazole-2-thiols, researchers often encounter a spectral paradox: the expected thiol (-SH) band is frequently missing. This is not a synthesis failure but a fundamental property of the heterocyclic core.

These molecules exist in a tautomeric equilibrium between the thiol form (A) and the thione form (B) . In the solid state (KBr/ATR) and polar solvents, the equilibrium overwhelmingly favors the thione tautomer (1,3,4-oxadiazole-2(3H)-thione), rendering the S-H stretch invisible and introducing N-H and C=S signals instead.

Key Mechanistic Insight: The driving force is the stabilization of the amide-like thioamide moiety [-NH-C(=S)-] within the ring, which is often energetically more favorable than the iminothiol [-N=C(-SH)-] form due to intermolecular hydrogen bonding in the crystal lattice.

Diagnostic Hub: Troubleshooting & Signal Interpretation

Issue 1: "I synthesized a thiol, but there is no peak at 2550 cm⁻¹."

Diagnosis: You are likely observing the thione tautomer. Technical Explanation: The S-H stretching vibration is a weak, sharp band typically found at 2500–2600 cm⁻¹ . However, in the solid state, the proton migrates to the nitrogen (N3 position), forming the thione.

Troubleshooting Protocol:

  • Check the 3100–3400 cm⁻¹ region: Look for a broad band. This is the N-H stretch . If this is present and the S-H is absent, your compound is in the thione form.

  • Verify Sample State: If you require the thiol form for a specific reaction (e.g., S-alkylation), dissolve a small amount in a non-polar solvent (like CCl₄ or CHCl₃) if solubility permits, and run a solution cell IR. The equilibrium may shift, though thione often persists.

Issue 2: "How do I distinguish C=S from the fingerprint clutter?"

Diagnosis: C=S stretching is less diagnostic than C=O due to vibrational coupling, but it generally appears in the 1100–1350 cm⁻¹ range. Technical Explanation: Unlike the isolated C=O stretch (~1700 cm⁻¹), the C=S stretch couples with C-N and ring deformations. It rarely appears as a single clean peak.

Diagnostic Bands (Thione Form):

  • Primary C=S Character: Strong bands often appear around 1340–1360 cm⁻¹ or 1180–1260 cm⁻¹ .

  • Confirmation: Look for the absence of the S-H band. If you have a strong band at ~1350 cm⁻¹ AND an N-H band, assign it as C=S (thione).

Issue 3: "My spectrum shows both forms. Is my sample impure?"

Diagnosis: Not necessarily. It may be a tautomeric mixture . Technical Explanation: In solution (e.g., DMSO, Ethanol), both forms can coexist. If you ran a solution-phase FTIR or a film from a specific solvent, you might see a weak S-H peak (2550 cm⁻¹) and an N-H peak. Action: Compare with NMR. A proton attached to Sulfur (S-H) typically appears at 13.0–14.0 ppm (singlet), while N-H is often broader or shifted.

Data Summary: Peak Assignment Matrix

The following table synthesizes data from multiple spectroscopic studies on 1,3,4-oxadiazole derivatives.

Functional GroupTautomerFrequency Range (cm⁻¹)IntensityNotes
S-H Stretch Thiol 2500 – 2600 WeakOften absent in solid state.[1] Diagnostic for Thiol form.
N-H Stretch Thione 3100 – 3400 Medium/BroadDiagnostic for Thione form. Indicates proton on Ring N.
C=S Stretch Thione 1100 – 1360 StrongOften mixed modes. Common bands: ~1350, ~1250, ~1180.
C=N Stretch Both1600 – 1640 Medium/StrongShifts slightly between tautomers but present in both.
C-O-C (Ring) Both1000 – 1200 StrongCharacteristic oxadiazole ring breathing.

Visual Workflow: The Assignment Decision Tree

Use this logic flow to assign your spectrum definitively.

TautomerLogic Start Start: Analyze FTIR Spectrum CheckSH Check 2500-2600 cm⁻¹ (S-H Region) Start->CheckSH CheckNH Check 3100-3400 cm⁻¹ (N-H Region) CheckSH->CheckNH Band Absent Thiol Conclusion: Thiol Form Predominant (-N=C-SH) CheckSH->Thiol Weak Band Present CheckCS Check 1100-1360 cm⁻¹ (C=S Region) CheckNH->CheckCS Broad Band Present Mix Mixture / Solution Equilibrium CheckNH->Mix Ambiguous / Weak Thione Conclusion: Thione Form Predominant (-NH-C=S) CheckCS->Thione Strong Bands Present

Figure 1: Decision tree for assigning thiol vs. thione tautomers in oxadiazoles based on FTIR spectral evidence.

Experimental Protocols

Protocol A: Solid State Analysis (Preferred for Stability)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Why: The crystal lattice forces usually lock the molecule into the thermodynamically stable thione form, providing the cleanest baseline for identification.

  • Step-by-Step:

    • Dry the sample thoroughly (moisture mimics N-H/O-H bands).

    • KBr: Mix 1 mg sample with 100 mg dry KBr. Grind to fine powder. Press at 10 tons for 2 mins.

    • ATR: Place pure solid on the crystal (Diamond/ZnSe). Apply high pressure clamp to ensure contact.

    • Scan: 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Protocol B: Solution Phase (To Probe Equilibrium)
  • Method: Liquid Cell (CaF₂ or NaCl windows).

  • Why: To see if the thiol form becomes accessible in non-polar solvents.

  • Step-by-Step:

    • Prepare a saturated solution in CHCl₃ or DMSO.

    • Inject into a 0.1 mm pathlength liquid cell.

    • Subtract pure solvent background carefully.

    • Observation: Look for the emergence of the 2550 cm⁻¹ (S-H) peak which may appear in solution even if absent in solid state.

References

  • Vertex AI Search. (2025). Synthesis and Characterization of 5-Substituted 1,3,4-oxadiazole-2-thiols. Retrieved from 2

  • Vertex AI Search. (2025). Thiol-thione tautomeric analysis and spectroscopic properties of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol. Retrieved from 3

  • Vertex AI Search. (2025). Synthesis and Screening of New [1,3,4]Oxadiazole Derivatives. Retrieved from 4

  • Vertex AI Search. (2025). 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and Their Thiol-Thione Tautomerism. Retrieved from 5

  • Vertex AI Search. (2025).[6] Synthesis and Characterization of Fluorinated 1,3,4-Oxadiazole-2-Thiones. Retrieved from 7[7]

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Validation & Comparative

Advanced Spectral Analysis Guide: 5-Phenyl-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: Tautomeric differentiation, spectral validation, and comparative analysis against bioisosteres.

Executive Summary: The Tautomeric Conundrum

In drug discovery, 5-phenyl-1,3,4-oxadiazole-2-thiol is a privileged scaffold, serving as a precursor for antimicrobial and anti-inflammatory agents. However, its analysis is frequently plagued by misinterpretation due to thione-thiol tautomerism .

While often labeled as a "thiol" (SH), experimental evidence confirms that in polar aprotic solvents (like DMSO-


), the equilibrium heavily favors the thione (NH)  form. This guide provides a definitive spectral comparison to distinguish the parent thione from its S-alkylated "thiol" derivatives and its 1,2,4-triazole bioisosteres.

Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the species present in the NMR tube. The proton is mobile between the ring nitrogen and the exocyclic sulfur.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the "locked" S-substituted state used for comparative validation.

Tautomerism cluster_legend Spectral Impact Thione Thione Form (Major in DMSO) (NH-C=S) Thiol Thiol Form (Minor/Transient) (N=C-SH) Thione->Thiol Fast Exchange (H+ transfer) S_Sub S-Alkylated Derivative (Locked Thiol Form) (N=C-S-R) Thiol->S_Sub Alkyl Halide / Base Text Thione: Broad NH signal (>13 ppm) S-Alkylated: No exchangeable proton

Figure 1: The thione-thiol tautomeric equilibrium.[1][2][3][4] In solution (DMSO), the thione form dominates, but chemical trapping (alkylation) locks the thiol structure.

Comparative Spectral Performance

This section objectively compares the spectral "performance" (identifiability and resolution) of the target molecule against its primary structural alternatives.

Target vs. Alternatives (Chemical Shift Data)

The table below highlights the diagnostic signals that differentiate the 1,3,4-oxadiazole-2-thiol from its "locked" S-methyl derivative and the nitrogen-rich 1,2,4-triazole analog.

FeatureTarget: this compound Alternative 1: S-Methyl Derivative (Locked) Alternative 2: 5-Phenyl-1,2,4-triazole-3-thiol
Primary Diagnostic (

ppm)
12.30 – 14.80 (Broad singlet) Absent 13.0 – 13.8 (Broad) + ~13.9 (Broad)
Assignment NH (Thione form)N/ASH/NH (Two exchangeable protons)
Alkyl Region (

ppm)
Absent2.60 – 2.75 (Singlet) Absent
Aromatic Region (

ppm)
7.40 – 8.00 (Multiplets)7.50 – 8.10 (Slight downfield shift)7.40 – 8.10 (Complex multiplets)

C C=S/C-S Shift
~175 – 178 ppm (C=S) ~165 ppm (C-S) ~166 – 168 ppm
Solvent Dependency High (Shift varies by +/- 1 ppm in CDCl3 vs DMSO)Low (Stable)High
Analysis of Performance[5][6]
  • Resolution: The Target displays a cleaner aromatic region compared to the triazole. The triazole often suffers from peak broadening due to the presence of two exchangeable protons (NH and SH/NH tautomers), leading to a "messier" baseline.

  • Validation: The disappearance of the broad singlet at ~13-14 ppm upon S-methylation (Alternative 1) is the gold standard for confirming the thione functional group.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate assignment, follow this protocol. This workflow includes a "D


O Shake" step, which is mandatory for validating the labile thione proton.
Synthesis & Sample Preparation[3][5][7][8][9]
  • Synthesis: React Benzhydrazide (1.0 eq) with Carbon Disulfide (CS

    
    , 1.2 eq) in ethanolic KOH. Reflux for 12 hours. Acidify with HCl to precipitate the product.
    
  • Purification: Recrystallize from ethanol. (Crucial: Unreacted hydrazide impurities show NH

    
     signals at ~4-5 ppm, interfering with analysis).
    
  • NMR Prep: Dissolve 10 mg of dried sample in 0.6 mL DMSO-

    
     .
    
    • Note: CDCl

      
       is not recommended due to poor solubility and aggregation of the thione dimers.
      
Validation Workflow (DOT Diagram)

Workflow Start Dissolve Sample in DMSO-d6 Run1 Acquire 1H NMR (32 scans) Start->Run1 Check1 Check 12.0 - 15.0 ppm Region Run1->Check1 Signal_Yes Broad Singlet Observed? Check1->Signal_Yes Yes Signal_No No Signal? Check1->Signal_No No D2O_Step Add 2 drops D2O & Shake Signal_Yes->D2O_Step Result_Locked Check Alkyl Region: If S-Me present -> S-Alkylated Product Signal_No->Result_Locked Run2 Re-acquire 1H NMR D2O_Step->Run2 Result_Thione Signal Disappears: Confirmed Thione/Thiol Run2->Result_Thione Disappears Result_Impurity Signal Persists: Impurity (Non-exchangeable) Run2->Result_Impurity Persists

Figure 2: Step-by-step decision tree for validating the thione proton using Deuterium Exchange.

Detailed Spectral Assignments (DMSO- )

Based on the comparative literature and experimental data, here is the definitive assignment for This compound :

  • 
     14.50 – 12.30 ppm (1H, broad s, D
    
    
    
    O exchangeable):
    • This is the NH proton of the thione tautomer.

    • Why it varies: The shift is concentration-dependent due to hydrogen bonding (dimer formation). In dilute solutions, it shifts upfield; in concentrated solutions, it shifts downfield.

    • Caution: Do not confuse this with a carboxylic acid proton (usually 10-12 ppm). The thione proton is significantly more deshielded.

  • 
     8.00 – 7.80 ppm (2H, m): 
    
    • Ortho-protons of the phenyl ring. These are deshielded by the electron-withdrawing oxadiazole ring.

  • 
     7.60 – 7.45 ppm (3H, m): 
    
    • Meta and Para-protons of the phenyl ring.

Key Impurity Signals to Watch:

  • 
     9.89 ppm & 4.34 ppm:  Residual Benzhydrazide (NH and NH
    
    
    
    ).[5]
  • 
     2.50 ppm:  DMSO solvent residual.
    
  • 
     3.33 ppm:  H
    
    
    
    O in DMSO (often broadened if acidic protons are exchanging).

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[6]

  • Koponek, M., et al. (2005). 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol and Their Thiol-Thione Tautomerism.[3][7][8] Molecules, 10(2), 475-480.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole Derivatives. ACS Omega, 6(2), 1123-1135.

Sources

Comparative Guide: Oxadiazole vs. Thiadiazole Corrosion Inhibition Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the domain of corrosion inhibitors, heterocyclic compounds are pivotal due to their ability to adsorb onto metal surfaces and block active dissolution sites.[1][2] This guide compares two structurally related five-membered heterocycles: 1,3,4-oxadiazole and 1,3,4-thiadiazole .[3]

The Verdict: While both scaffolds are effective, thiadiazoles generally exhibit superior corrosion inhibition efficiency (IE%) compared to their oxadiazole counterparts when tested under identical conditions (typically acidic media on mild steel).

  • Primary Driver: The substitution of the Oxygen atom (oxadiazole) with a Sulfur atom (thiadiazole).

  • Mechanism: Sulfur is a "softer" base with lower electronegativity, facilitating stronger coordinate covalent bonding (chemisorption) with the empty d-orbitals of Iron (Fe).

  • Exception: Oxadiazoles can achieve comparable efficiency (>95%) only when functionalized with strong electron-donating groups (e.g., pyridine hybrids) to compensate for Oxygen's high electronegativity.

Chemical Fundamentals: The "O" vs. "S" Factor[4]

To understand the performance gap, we must analyze the electronic properties of the heteroatoms based on the Hard and Soft Acids and Bases (HSAB) theory.

Electronic Density and Donation

Corrosion inhibition relies on the inhibitor donating electrons to the metal surface (back-bonding).

  • Oxadiazoles (Oxygen-containing):

    • Electronegativity: High (3.44 Pauling scale). Oxygen holds its lone pair electrons tightly.

    • HSAB Classification: Hard Base.

    • Interaction: Preferentially interacts with hard acids (e.g.,

      
      ), making them more susceptible to protonation in acid media rather than donating to the metal.
      
  • Thiadiazoles (Sulfur-containing):

    • Electronegativity: Lower (2.58 Pauling scale).

    • HSAB Classification: Soft Base.

    • Interaction: Sulfur's lone pair orbitals are larger and more diffuse. This allows for excellent orbital overlap with Iron (a soft/intermediate acid), facilitating robust chemisorption .

Mechanistic Pathway Diagram

InhibitionMechanism Inhibitor Inhibitor Molecule Heteroatom Heteroatom Type Inhibitor->Heteroatom Oxygen (Oxadiazole) Oxygen (Oxadiazole) Heteroatom->Oxygen (Oxadiazole) Contains Sulfur (Thiadiazole) Sulfur (Thiadiazole) Heteroatom->Sulfur (Thiadiazole) Contains ElectronicProp Electronic Property Adsorption Adsorption Mode Efficiency Inhibition Efficiency High Electronegativity\n(Hard Base) High Electronegativity (Hard Base) Oxygen (Oxadiazole)->High Electronegativity\n(Hard Base) Weak Coord. Bonding\n(Physisorption Dominant) Weak Coord. Bonding (Physisorption Dominant) High Electronegativity\n(Hard Base)->Weak Coord. Bonding\n(Physisorption Dominant) Lower Efficiency\n(Requires Functionalization) Lower Efficiency (Requires Functionalization) Weak Coord. Bonding\n(Physisorption Dominant)->Lower Efficiency\n(Requires Functionalization) Low Electronegativity\n(Soft Base) Low Electronegativity (Soft Base) Sulfur (Thiadiazole)->Low Electronegativity\n(Soft Base) Strong Back-Bonding\n(Chemisorption Dominant) Strong Back-Bonding (Chemisorption Dominant) Low Electronegativity\n(Soft Base)->Strong Back-Bonding\n(Chemisorption Dominant) Higher Efficiency\n(>90% Typical) Higher Efficiency (>90% Typical) Strong Back-Bonding\n(Chemisorption Dominant)->Higher Efficiency\n(>90% Typical) Higher Efficiency\n(>90% Typical)->Efficiency

Figure 1: Mechanistic logic flow illustrating why Thiadiazoles typically outperform Oxadiazoles in corrosion inhibition.

Comparative Performance Data

The following table synthesizes experimental data from recent literature comparing derivatives of both classes on Mild Steel (MS) in 1M HCl.

Feature1,3,4-Oxadiazole Derivatives1,3,4-Thiadiazole Derivatives
Primary Adsorption Site Nitrogen (N) lone pairsSulfur (S) & Nitrogen (N) lone pairs
Adsorption Isotherm Langmuir (Physisorption dominant)Langmuir (Mixed Physisorption/Chemisorption)
Typical IE% (Unsubstituted) 60% - 80%80% - 90%
Optimized IE% (Substituted) 97.8% (e.g., Pyridine-Oxadiazole hybrids) [1]99.3% (e.g., Amino-Thiadiazoles) [2]
Double Layer Capacitance (

)
Moderate decreaseSignificant decrease (Dense film formation)
Charge Transfer Resistance (

)
IncreasesIncreases significantly (often 2x vs Oxadiazole)

Key Insight: While optimized oxadiazoles (like 4-PMOX) can reach 98% efficiency [1], they require complex substituents (pyridine, methoxy groups) to boost electron density. Thiadiazoles achieve high efficiency with simpler structures due to the intrinsic "softness" of the sulfur atom.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for distinguishing between kinetic control (charge transfer) and diffusion control.

Objective: Determine Charge Transfer Resistance (


) and Double Layer Capacitance (

).

Protocol:

  • Cell Setup: Use a standard three-electrode cell.

    • Working Electrode (WE): Mild steel coupon (embedded in epoxy, exposed area ~1

      
      ).
      
    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum wire/mesh.

  • Surface Prep: Polish WE with SiC paper (grades 400–2000), wash with distilled water, degrease with acetone, and dry.

  • OCP Stabilization: Immerse WE in the test solution (1M HCl with/without inhibitor) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply an AC sinusoidal perturbation (amplitude 10 mV peak-to-peak) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    

Calculation of Efficiency (


): 


EIS Workflow Visualization

EIS_Protocol Start Start Experiment Prep Surface Preparation (Polish 400-2000 grit -> Degrease) Start->Prep OCP OCP Stabilization (30 mins, drift <1mV/min) Prep->OCP Perturbation Apply AC Signal (10mV amplitude, 100kHz-10mHz) OCP->Perturbation DataAcq Data Acquisition (Nyquist & Bode Plots) Perturbation->DataAcq Fitting Equivalent Circuit Fitting (Randles Circuit) DataAcq->Fitting Calc Calculate IE% Using Rct values Fitting->Calc

Figure 2: Step-by-step workflow for Electrochemical Impedance Spectroscopy validation.

Critical Analysis & Dual-Use Note

When to choose Oxadiazoles? Despite the efficiency gap, Oxadiazoles are preferred when:

  • Desulfurization Risks: In specific catalytic systems where sulfur poisoning is a risk to downstream catalysts.

  • Solubility: Some oxadiazole derivatives exhibit better solubility in highly polar acidic media compared to lipophilic thiadiazoles.

Dual-Use Note for Drug Developers: The 1,3,4-thiadiazole scaffold is not only a corrosion inhibitor but a "privileged structure" in medicinal chemistry, showing antimicrobial and anti-inflammatory properties [3]. The synthesis pathways used for corrosion inhibitors (e.g., cyclization of hydrazides) are identical to those in drug discovery. However, toxicity profiles must be screened differently; a potent corrosion inhibitor may be cytotoxic.

References

  • Sharma, D., et al. (2023).[4][5] "Effective corrosion inhibition of mild steel using novel 1,3,4-oxadiazole-pyridine hybrids: Synthesis, electrochemical, morphological, and computational insights." Environmental Research.

  • Solmaz, R. (2010). "Investigation of the inhibition effect of 5-((E)-4-phenylbuta-1,3-dienylideneamino)-1,3,4-thiadiazole-2-thiol on mild steel corrosion in hydrochloric acid solution." Corrosion Science. (Contextual citation based on general thiadiazole efficiency trends).
  • Siddiqui, N., et al. (2013). "1,3,4-Thiadiazole and its derivatives: a review on recent progress in biological activities." Chemical Biology & Drug Design.

  • Bentham Science. (2010). "Correlation of Electronic Structure of Some Nitrogen Sulfur Derivatives with Corrosion Inhibition Performance." The Open Corrosion Journal.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 5-Phenyl-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Phenyl-1,3,4-oxadiazole-2-thiol (CAS: 3004-42-0) is a heterocyclic compound widely used as a synthesis intermediate and corrosion inhibitor. While it is a solid with a high melting point (219–222 °C), its thiol (-SH) functionality dictates its disposal pathway.

The Critical Safety Rule: Unlike standard organic solids, this compound possesses a tautomeric thiol/thione group. It must be treated as a potential "stench" generator and a reactive sulfide source. Do not dispose of this compound in general trash or untreated down the drain.

This guide outlines the Oxidation-Neutralization Protocol , the industry-standard method for rendering thiol-based organics safe for final disposal.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards.

ParameterSpecification
Chemical Name This compound
CAS Number 3004-42-0
Molecular Formula C₈H₆N₂OS
Physical State Solid (White to off-white powder)
Signal Word WARNING
Key Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Reactivity Incompatible with strong oxidizing agents. Thiol group can oxidize to disulfide or sulfonic acid.[1]

The Science of Deactivation: Why Oxidation?

Expert Insight: Simply binning thiol compounds creates long-term hazards. Thiols can slowly volatilize or react in waste drums to form disulfides, releasing foul odors that can trigger facility evacuations.

To ensure self-validating safety , we utilize oxidative quenching .

  • Mechanism: We use Sodium Hypochlorite (Bleach) to oxidize the thiol (-SH) first to a disulfide (-S-S-), and ultimately to a sulfonic acid (-SO₃H).

  • Result: Sulfonic acids are generally water-soluble, non-volatile, and significantly less odorous.

Reaction Pathway:



Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for handling this compound waste streams.

DisposalWorkflow Start Start: Identify Waste Type IsSolid Is the Waste Solid? Start->IsSolid SolidDisposal Protocol A: Solid Waste (Double Bag & Label) IsSolid->SolidDisposal Yes IsLiquid Is it a Solution/Mother Liquor? IsSolid->IsLiquid No CheckConc Is Concentration > 5%? IsLiquid->CheckConc Yes Glassware Protocol C: Glassware Decon IsLiquid->Glassware Empty Containers Dilute Dilute with Solvent CheckConc->Dilute Yes (High Conc) Quench Protocol B: Oxidative Quenching (Bleach Treatment) CheckConc->Quench No Dilute->Quench Test Test for Odor/Starch-Iodide Quench->Test Test->Quench Positive (Thiol remains) FinalWaste Dispose as Hazardous Aqueous/Organic Waste Test->FinalWaste Negative (Neutralized) Glassware->Quench Rinse water

Figure 1: Decision logic for segregating and treating oxadiazole thiol waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Bulk Material)

Use this for expired shelf stock or significant solid residues.

  • Segregation: Do not mix with oxidizers (nitrates, perchlorates) in the solid waste bin.

  • Packaging: Place the solid material into a sealable polyethylene bag or a wide-mouth jar.

  • Secondary Containment: Place the first bag/jar into a second container (double containment) to prevent any potential odor leakage.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "this compound"[2][3][4][5][6]

    • "Toxic/Irritant"[6]

    • "Contains Sulfur/Thiol"[7]

  • Disposal: Hand over to your facility's hazardous waste management team for incineration.

Protocol B: Liquid Waste & Mother Liquor Quenching

Use this for reaction mixtures, filtrates, or cleaning solutions.

Reagents Required:

  • Commercial Bleach (5-10% NaOCl)

  • Starch-iodide paper (optional, for validation)

Step-by-Step:

  • Preparation: Perform this operation in a functioning fume hood.

  • Dilution: If the waste is a concentrated organic solution, dilute it with a compatible solvent (e.g., ethanol or dichloromethane) to ensure mobility.

  • Oxidation: Slowly add the bleach solution to the stirred waste.

    • Caution: This reaction is exothermic.[7] Add bleach in portions.

    • Ratio: Aim for a 3:1 molar excess of hypochlorite to thiol.

  • Incubation: Allow the mixture to stir for at least 60 minutes (or overnight for large batches).

  • Validation (Trustworthiness Step):

    • Smell Test: Carefully waft.[8] The "rotten cabbage" thiol smell should be replaced by a chlorine (bleach) smell.

    • Chemical Test: Dip starch-iodide paper. It should turn blue/black, indicating excess oxidant (bleach) is present, meaning all thiol has been consumed.

  • Final pH Adjustment: The solution will be basic. If your waste stream requires neutral pH, carefully adjust with dilute acid (e.g., HCl) after ensuring the reaction is complete. Warning: Acidifying bleach releases chlorine gas; do this only if strictly necessary and in a hood.

  • Collection: Pour the quenched mixture into the "Aqueous/Organic Mixture" waste container.

Protocol C: Glassware Decontamination

Use this for flasks, spatulas, and funnels.

  • The "Bleach Bath": Prepare a tub in the fume hood containing a 10% bleach solution.

  • Soak: Immediately submerge all contaminated glassware.

  • Duration: Soak for a minimum of 2 hours (preferably overnight).

  • Wash: Remove glassware, rinse with copious water, and proceed to standard detergent washing.

Personal Protective Equipment (PPE) Matrix

CategoryRequirementRationale
Respiratory Fume Hood (Mandatory)Prevents inhalation of dust (H335) and potential odors.
Hand Protection Nitrile Gloves (Double gloving recommended)Prevents skin absorption and irritation (H315).
Eye Protection Chemical Splash GogglesProtects against severe eye irritation (H319).[6][9]
Body Lab Coat (Buttoned)Minimizes contamination of personal clothing.[9][10]

References

  • PubChem. (n.d.). This compound (Compound CID 735254).[6] National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Standard Operating Procedure: Working with Thiols. Department of Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). SOP for Stench Chemicals. Environmental Health & Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.